molecular formula C76H110N20O25 B064087 Orbofiban Acetate CAS No. 165800-05-5

Orbofiban Acetate

Katalognummer: B064087
CAS-Nummer: 165800-05-5
Molekulargewicht: 1703.8 g/mol
InChI-Schlüssel: SVMJTTTTYFMATC-QSGPNNMYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Orbofiban acetate hydrate is a potent and selective orally active antagonist of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, which functions as the fibrinogen receptor on the surface of platelets. This compound is a key research tool for investigating the role of platelet aggregation in thrombotic events. Its primary mechanism of action involves competitive inhibition of fibrinogen binding to the activated GPIIb/IIIa complex, thereby preventing the final common pathway of platelet cross-linking and thrombus formation. As an acetate hydrate prodrug of the active orbofiban compound, it offers improved oral bioavailability for in vivo research models. Researchers utilize this compound hydrate in preclinical studies focused on arterial thrombosis, acute coronary syndromes, and restenosis following vascular interventions. It is essential for elucidating the pathophysiology of platelet-mediated disorders and for the development of novel antiplatelet therapeutic strategies. This product is presented with high chemical purity and is characterized to ensure consistency and reliability in your experimental results.

Eigenschaften

CAS-Nummer

165800-05-5

Molekularformel

C76H110N20O25

Molekulargewicht

1703.8 g/mol

IUPAC-Name

acetic acid;tetrakis(ethyl 3-[[(3S)-1-(4-carbamimidoylphenyl)-2-oxopyrrolidin-3-yl]carbamoylamino]propanoate);hydrate

InChI

InChI=1S/4C17H23N5O4.4C2H4O2.H2O/c4*1-2-26-14(23)7-9-20-17(25)21-13-8-10-22(16(13)24)12-5-3-11(4-6-12)15(18)19;4*1-2(3)4;/h4*3-6,13H,2,7-10H2,1H3,(H3,18,19)(H2,20,21,25);4*1H3,(H,3,4);1H2/t4*13-;;;;;/m0000...../s1

InChI-Schlüssel

SVMJTTTTYFMATC-QSGPNNMYSA-N

Isomerische SMILES

CCOC(=O)CCNC(=O)N[C@H]1CCN(C1=O)C2=CC=C(C=C2)C(=N)N.CCOC(=O)CCNC(=O)N[C@H]1CCN(C1=O)C2=CC=C(C=C2)C(=N)N.CCOC(=O)CCNC(=O)N[C@H]1CCN(C1=O)C2=CC=C(C=C2)C(=N)N.CCOC(=O)CCNC(=O)N[C@H]1CCN(C1=O)C2=CC=C(C=C2)C(=N)N.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.O

Kanonische SMILES

CCOC(=O)CCNC(=O)NC1CCN(C1=O)C2=CC=C(C=C2)C(=N)N.CCOC(=O)CCNC(=O)NC1CCN(C1=O)C2=CC=C(C=C2)C(=N)N.CCOC(=O)CCNC(=O)NC1CCN(C1=O)C2=CC=C(C=C2)C(=N)N.CCOC(=O)CCNC(=O)NC1CCN(C1=O)C2=CC=C(C=C2)C(=N)N.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.O

Synonyme

N(((3)-1-(p-amidino-phenyl)-2-oxo-3-pyrrolidinyl)carbamoyl)-beta-alanine,ethyl ester, monoacetate quadrantihydrate
orbofiban
orofiban
orofiban acetate
SC 57099B
SC-57099B
SC57099B

Herkunft des Produkts

United States

Foundational & Exploratory

The Bioactivation of Orbofiban: A Technical Guide to its Conversion from Inactive Prodrug to Active Glycoprotein IIb/IIIa Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orbofiban is an orally administered ethyl-ester prodrug developed as a potent antagonist of the platelet glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor. Its therapeutic efficacy is entirely dependent on its bioactivation to the active form, SC-57101A. This technical guide provides a detailed overview of the conversion process, including the underlying enzymatic pathways, experimental protocols for in vitro characterization, and analytical methods for quantification. The guide is intended for researchers and professionals in the field of drug metabolism and development, offering a comprehensive resource for understanding and investigating the bioactivation of Orbofiban.

Introduction

Platelet aggregation is a critical event in the pathophysiology of arterial thrombosis, a primary cause of acute coronary syndromes. The final common pathway of platelet aggregation is the binding of fibrinogen to the activated GPIIb/IIIa receptor on the platelet surface. Orbofiban was designed as a small molecule, orally bioavailable antagonist of this receptor to prevent thrombus formation. To enhance its oral absorption, Orbofiban was developed as an ethyl-ester prodrug. Following administration, the prodrug undergoes enzymatic hydrolysis to yield its active carboxylic acid metabolite, SC-57101A, which is a potent and specific inhibitor of the GPIIb/IIIa receptor.[1] This guide details the conversion of the inactive prodrug, Orbofiban, to its pharmacologically active form.

The Conversion Pathway: From Prodrug to Active Inhibitor

The bioactivation of Orbofiban is a one-step enzymatic hydrolysis reaction. The ethyl ester moiety of the prodrug is cleaved to reveal a carboxylic acid group, which is crucial for the molecule's binding to the GPIIb/IIIa receptor.

Chemical Structures

The chemical structures of the Orbofiban prodrug and its active form, SC-57101A, are pivotal to understanding the conversion.

  • Orbofiban (Prodrug): An ethyl ester derivative.

  • SC-57101A (Active Form): The corresponding carboxylic acid. The full chemical name is 3-[[[[1-[4-(aminoiminomethyl) phenyl]-2-oxo-3S-pyrrolidinyl]amino]carbonyl]amino]-propanoate monohydrochloride.

Enzymatic Hydrolysis

The hydrolysis of the ethyl ester in Orbofiban is catalyzed by carboxylesterases (CES). These enzymes are abundant in the liver and intestines, the primary sites of first-pass metabolism for orally administered drugs.[2][3]

  • Human Carboxylesterase 1 (hCE1): Predominantly expressed in the liver, hCE1 is known to hydrolyze a wide range of drug esters.[3]

  • Human Carboxylesterase 2 (hCE2): Found in high concentrations in the small intestine, hCE2 also plays a significant role in the metabolism of ester-containing drugs.[3]

The general mechanism of carboxylesterase-mediated hydrolysis involves a catalytic triad (B1167595) (Ser-His-Asp/Glu) in the enzyme's active site. The serine residue acts as a nucleophile, attacking the carbonyl carbon of the ester bond in Orbofiban, leading to the formation of an acyl-enzyme intermediate and the release of ethanol. Subsequently, the acyl-enzyme intermediate is hydrolyzed by water, regenerating the active enzyme and releasing the active carboxylic acid, SC-57101A.

Experimental Protocols

This section provides detailed methodologies for the in vitro characterization of Orbofiban's bioactivation and the analytical quantification of the prodrug and its active metabolite.

In Vitro Conversion of Orbofiban using Human Liver Microsomes

This protocol describes a general procedure to assess the metabolic conversion of Orbofiban to SC-57101A using human liver microsomes, which are a rich source of carboxylesterases.

Objective: To determine the rate and extent of Orbofiban hydrolysis to SC-57101A in a system that mimics hepatic metabolism.

Materials:

  • Orbofiban

  • SC-57101A (as a reference standard)

  • Pooled Human Liver Microsomes (HLMs)

  • Potassium Phosphate (B84403) Buffer (0.1 M, pH 7.4)

  • Acetonitrile (B52724) (ACN)

  • Trifluoroacetic Acid (TFA)

  • Incubator/Water Bath (37°C)

  • Microcentrifuge tubes

  • HPLC system with UV or Mass Spectrometric detection

Procedure:

  • Preparation of Incubation Mixture:

    • Prepare a stock solution of Orbofiban in a suitable solvent (e.g., DMSO, ensuring the final concentration in the incubation is ≤ 1%).

    • In a microcentrifuge tube, combine potassium phosphate buffer, and the required volume of the Orbofiban stock solution.

    • Pre-warm the mixture at 37°C for 5 minutes.

  • Initiation of Reaction:

    • Add pooled human liver microsomes (final protein concentration typically 0.5-1.0 mg/mL) to the pre-warmed mixture to initiate the enzymatic reaction.

  • Incubation:

    • Incubate the reaction mixture at 37°C with gentle shaking.

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Termination of Reaction:

    • To stop the reaction, add an equal volume of ice-cold acetonitrile to each aliquot. This will precipitate the microsomal proteins.

  • Sample Processing:

    • Vortex the terminated reaction samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube for analysis.

  • Analysis:

    • Analyze the supernatant using a validated HPLC method (as described in section 3.2) to quantify the concentrations of Orbofiban and SC-57101A.

  • Data Analysis:

    • Plot the concentration of Orbofiban remaining and the concentration of SC-57101A formed against time.

    • From these data, the initial rate of hydrolysis can be determined. For enzyme kinetic analysis, the experiment should be repeated with varying concentrations of Orbofiban.

Quantification of Orbofiban and SC-57101A by Column-Switching HPLC

A column-switching HPLC method is a robust technique for the analysis of drugs and metabolites in complex biological matrices like plasma, as it allows for online sample clean-up and concentration. The following is a generalized protocol based on methods used for similar prodrug/metabolite pairs.

Objective: To develop a sensitive and specific method for the simultaneous quantification of Orbofiban and SC-57101A in plasma samples.

Instrumentation:

  • HPLC system equipped with two pumps, a column-switching valve, an autosampler, and a detector (UV or Mass Spectrometer).

  • Trapping Column (for sample clean-up): A short, robust column (e.g., C18, 10 x 4.6 mm).

  • Analytical Column (for separation): A high-resolution column (e.g., C18, 150 x 4.6 mm, 5 µm).

Mobile Phases:

  • Loading/Washing Mobile Phase (for trapping column): An aqueous buffer (e.g., 10 mM Ammonium Acetate, pH 5.0).

  • Eluting Mobile Phase (for analytical column): A mixture of an aqueous buffer and an organic solvent (e.g., Acetonitrile or Methanol) run in a gradient mode.

Procedure:

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • Precipitate proteins by adding a precipitating agent (e.g., 3 volumes of acetonitrile) to the plasma sample.

    • Vortex and centrifuge to pellet the proteins.

    • Transfer the supernatant to an HPLC vial.

  • Column-Switching HPLC Analysis:

    • Injection and Trapping (Position 1 of switching valve):

      • Inject the prepared sample onto the trapping column using the loading/washing mobile phase.

      • Orbofiban and SC-57101A are retained on the trapping column, while polar impurities are washed to waste.

    • Elution and Separation (Position 2 of switching valve):

      • After a set time, switch the valve to redirect the flow from the analytical pump through the trapping column in the back-flush mode.

      • The retained analytes are eluted from the trapping column onto the analytical column.

      • Separate Orbofiban and SC-57101A on the analytical column using a suitable gradient of the eluting mobile phase.

    • Detection:

      • Detect the separated compounds using a UV detector at an appropriate wavelength or a mass spectrometer for higher sensitivity and specificity.

  • Quantification:

    • Construct calibration curves using standards of known concentrations of Orbofiban and SC-57101A prepared in the same biological matrix.

    • Determine the concentrations of the analytes in the unknown samples by interpolating their peak areas from the calibration curves.

Data Presentation

Quantitative data from in vitro and in vivo studies are crucial for understanding the pharmacokinetic profile of Orbofiban. The following tables provide a template for organizing such data.

Table 1: In Vitro Hydrolysis of Orbofiban in Human Liver Microsomes

Time (minutes)Orbofiban Concentration (µM)SC-57101A Concentration (µM)
0
5
15
30
60

Table 2: Enzyme Kinetic Parameters for Orbofiban Hydrolysis

Enzyme SourceKm (µM)Vmax (nmol/min/mg protein)kcat (min-1)kcat/Km (M-1min-1)
Human Liver Microsomes
Recombinant hCE1
Recombinant hCE2

Table 3: Pharmacokinetic Parameters of Orbofiban and SC-57101A in Humans following Oral Administration of Orbofiban

ParameterOrbofiban (Prodrug)SC-57101A (Active Form)
Cmax (ng/mL)
Tmax (h)
AUC0-t (ng*h/mL)
t1/2 (h)

Note: The tables are presented as templates as specific quantitative data for Orbofiban's conversion are not publicly available.

Visualizations

Diagrams are provided to illustrate the key processes described in this guide.

G Bioactivation of Orbofiban Orbofiban Orbofiban (Ethyl Ester Prodrug) SC57101A SC-57101A (Active Carboxylic Acid) Orbofiban->SC57101A Hydrolysis Ethanol Ethanol Enzymes Carboxylesterases (e.g., hCE1, hCE2) Enzymes->Orbofiban

Caption: Enzymatic conversion of Orbofiban to its active form, SC-57101A.

G In Vitro Orbofiban Conversion Workflow cluster_prep Sample Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis prep Prepare Incubation Mixture (Buffer, Orbofiban) prewarm Pre-warm at 37°C prep->prewarm add_hlm Add Human Liver Microsomes prewarm->add_hlm incubate Incubate at 37°C (Time course) add_hlm->incubate terminate Terminate with Acetonitrile incubate->terminate centrifuge Centrifuge terminate->centrifuge analyze Analyze Supernatant by HPLC centrifuge->analyze

Caption: Workflow for the in vitro conversion of Orbofiban.

G Column-Switching HPLC Logic cluster_0 Phase 1: Loading and Washing cluster_1 Phase 2: Elution and Separation Injector Injector TrappingColumn TrappingColumn Injector->TrappingColumn Sample Waste Waste TrappingColumn->Waste AnalyticalColumn AnalyticalColumn TrappingColumn->AnalyticalColumn LoadingPump LoadingPump LoadingPump->TrappingColumn Washing Mobile Phase AnalyticalPump AnalyticalPump AnalyticalPump->TrappingColumn Eluting Mobile Phase (Back-flush) Detector Detector AnalyticalColumn->Detector

Caption: Logical flow of a column-switching HPLC analysis.

Conclusion

The conversion of the Orbofiban prodrug to its active form, SC-57101A, is a critical step for its pharmacological activity. This bioactivation is primarily mediated by carboxylesterases in the liver and intestine. The experimental and analytical protocols outlined in this guide provide a framework for researchers to investigate the metabolism and pharmacokinetics of Orbofiban and similar ester-containing prodrugs. A thorough understanding of this conversion process is essential for the rational design and development of future oral prodrug therapies.

References

The Rise and Fall of Orbofiban: A Technical History for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Discovery, Preclinical Development, and Clinical Evaluation of the Oral GPIIb/IIIa Antagonist, Orbofiban.

Introduction

Orbofiban emerged from a class of antiplatelet agents known as glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) inhibitors, which target the final common pathway of platelet aggregation.[1] The rationale for developing an oral formulation was to extend the proven benefits of intravenous GPIIb/IIIa inhibitors in acute coronary syndromes (ACS) to long-term secondary prevention.[1] Orbofiban, a prodrug, is converted in the body to its active metabolite, SC-57101A, which acts as a specific and potent antagonist of the GPIIb/IIIa receptor, preventing fibrinogen from binding and thus inhibiting platelet aggregation.[2][3] This technical guide provides a comprehensive overview of the discovery and development history of Orbofiban as a research compound, detailing its mechanism of action, preclinical and clinical data, and the ultimate reasons for its discontinuation.

Mechanism of Action

Orbofiban's therapeutic target, the GPIIb/IIIa receptor, is an integrin found on the surface of platelets. Upon platelet activation by various agonists (e.g., ADP, collagen, thrombin), the GPIIb/IIIa receptor undergoes a conformational change, enabling it to bind fibrinogen. Fibrinogen then acts as a bridge between adjacent platelets, leading to the formation of a platelet aggregate, a critical step in thrombosis.[4] Orbofiban's active metabolite, SC-57101A, is a non-peptide mimetic of the Arginine-Glycine-Aspartate (RGD) sequence present in fibrinogen, allowing it to competitively and reversibly bind to the GPIIb/IIIa receptor and block fibrinogen binding.

dot

cluster_platelet Platelet cluster_intervention Pharmacological Intervention GPIIb_IIIa GPIIb/IIIa Receptor (Inactive) Activated_GPIIb_IIIa GPIIb/IIIa Receptor (Active) GPIIb_IIIa->Activated_GPIIb_IIIa Agonist (ADP, Thrombin, etc.) Aggregation Platelet Aggregation Activated_GPIIb_IIIa->Aggregation Binds Fibrinogen Fibrinogen Fibrinogen->Aggregation Orbofiban Orbofiban (Prodrug) SC_57101A SC-57101A (Active Metabolite) Orbofiban->SC_57101A Metabolism SC_57101A->Activated_GPIIb_IIIa Blocks Binding Blood_Collection Whole Blood Collection PRP_Preparation Platelet-Rich Plasma (PRP) Preparation (Centrifugation) Blood_Collection->PRP_Preparation Incubation Incubation of PRP with SC-57101A or Vehicle PRP_Preparation->Incubation Aggregation_Induction Induction of Aggregation (e.g., with ADP, Collagen) Incubation->Aggregation_Induction Measurement Measurement of Aggregation (Light Transmittance Aggregometry) Aggregation_Induction->Measurement Data_Analysis Data Analysis (IC50 Calculation) Measurement->Data_Analysis cluster_receptor GPIIb/IIIa Receptor cluster_ligand Ligand Interaction Inactive_Receptor Inactive State Active_Receptor Fully Active State Inactive_Receptor->Active_Receptor Partially_Active_Receptor Partially Active State (LIBS Exposed) Inactive_Receptor->Partially_Active_Receptor Fibrinogen Fibrinogen Active_Receptor->Fibrinogen High-affinity binding Partially_Active_Receptor->Fibrinogen Low-affinity binding & Platelet Signaling Agonist Agonist (e.g., ADP) Agonist->Inactive_Receptor Induces full activation Low_Dose_Orbofiban Low Concentration Orbofiban Low_Dose_Orbofiban->Inactive_Receptor Induces partial activation

References

The Binding Kinetics of Orbofiban to Integrin αIIbβ3: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the binding kinetics of Orbofiban, an orally active antagonist of the platelet integrin receptor αIIbβ3 (also known as GPIIb/IIIa). Understanding the kinetic parameters of this interaction is crucial for elucidating its mechanism of action and for the development of novel antiplatelet therapies. Orbofiban is a prodrug that is converted in the body to its active form, SC-57101, a non-peptide antagonist that directly competes with fibrinogen for binding to αIIbβ3, thereby inhibiting platelet aggregation.[1]

Quantitative Binding Affinity of SC-57101 to Integrin αIIbβ3

The affinity of SC-57101 for integrin αIIbβ3 has been characterized, demonstrating its potent inhibitory activity. The equilibrium dissociation constant (Kd) is a key measure of binding affinity, representing the concentration of the inhibitor at which half of the receptors are occupied.

LigandPlatelet StateParameterValue
SC-57101RestingKd70 nM
SC-57101ActivatedKd109 nM

Table 1: Equilibrium Dissociation Constants (Kd) of SC-57101 for Integrin αIIbβ3.[1]

Understanding the Binding Kinetics: Association and Dissociation Rates

While equilibrium constants provide a measure of the overall binding affinity, a deeper understanding requires the examination of the kinetic rate constants: the association rate constant (kon) and the dissociation rate constant (koff). These parameters describe the speed at which the drug binds to and dissociates from its target, respectively.

LigandParameterValueMethod
cHarGDkon (Association Rate)7 x 10³ L/mol-sSurface Plasmon Resonance (SPR)
cHarGDkoff (Dissociation Rate)10⁻² s⁻¹Surface Plasmon Resonance (SPR)

Table 2: Representative Kinetic Rate Constants for a Small Molecule Antagonist of Integrin αIIbβ3.

Experimental Protocols for Determining Binding Kinetics

The following are detailed methodologies for key experiments used to characterize the binding kinetics of ligands like Orbofiban to integrin αIIbβ3.

Surface Plasmon Resonance (SPR) Analysis

SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions. It allows for the direct measurement of association and dissociation rates.

Objective: To determine the kon, koff, and Kd of SC-57101 binding to immobilized integrin αIIbβ3.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Purified human integrin αIIbβ3

  • SC-57101 (active form of Orbofiban)

  • Immobilization buffers (e.g., 10 mM sodium acetate, pH 4.0, 4.5, 5.0)

  • Running buffer (e.g., HBS-P+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 0.005% v/v Surfactant P20)

  • Activation reagents (e.g., 0.4 M EDC and 0.1 M NHS)

  • Blocking agent (e.g., 1 M ethanolamine-HCl, pH 8.5)

Procedure:

  • Integrin Immobilization:

    • Activate the sensor chip surface by injecting the EDC/NHS mixture.

    • Inject the purified integrin αIIbβ3 solution over the activated surface to achieve covalent immobilization via amine coupling. The optimal immobilization level should be determined empirically.

    • Deactivate any remaining active esters by injecting the blocking agent.

    • A reference flow cell should be prepared similarly but without the integrin to subtract non-specific binding.

  • Binding Analysis:

    • Prepare a series of dilutions of SC-57101 in running buffer, typically ranging from low nanomolar to micromolar concentrations.

    • Inject the SC-57101 solutions over the integrin-immobilized and reference flow cells at a constant flow rate.

    • Monitor the association phase in real-time as an increase in the SPR signal (measured in Resonance Units, RU).

    • Following the association phase, switch to flowing running buffer only to monitor the dissociation phase, observed as a decrease in the SPR signal.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.

    • Fit the association and dissociation curves globally to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.

    • This fitting will yield the association rate constant (kon) and the dissociation rate constant (koff). The equilibrium dissociation constant (Kd) can then be calculated as koff/kon.

Radioligand Binding Assay

This classic technique measures the binding of a radiolabeled ligand to its receptor and can be used in a competitive format to determine the affinity of an unlabeled compound like SC-57101.

Objective: To determine the inhibitory constant (Ki) of SC-57101 for the binding of a radiolabeled ligand to integrin αIIbβ3.

Materials:

  • Purified human integrin αIIbβ3 or platelet-rich plasma.

  • Radiolabeled ligand with known affinity for αIIbβ3 (e.g., [³H]-tirofiban or a radiolabeled fibrinogen-mimetic peptide).

  • SC-57101.

  • Binding buffer (e.g., Tris-buffered saline with Ca²⁺ and Mg²⁺).

  • Glass fiber filters.

  • Filtration manifold.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Assay Setup:

    • In a multi-well plate, add a fixed concentration of the radiolabeled ligand to each well.

    • Add increasing concentrations of unlabeled SC-57101 to the wells.

    • To determine non-specific binding, add a high concentration of a known non-radiolabeled αIIbβ3 antagonist to a set of control wells.

    • To determine total binding, add only the radioligand and buffer.

  • Incubation:

    • Add the purified integrin αIIbβ3 or platelet-rich plasma to each well to initiate the binding reaction.

    • Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through the glass fiber filters using the filtration manifold. The filters will trap the receptor-bound radioligand.

    • Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity on each filter using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of SC-57101 by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the SC-57101 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of SC-57101 that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Signaling Pathways and Experimental Workflow

The interaction of Orbofiban with integrin αIIbβ3 disrupts critical signaling pathways involved in platelet activation and aggregation.

G Experimental Workflow for Determining Binding Kinetics cluster_prep Preparation cluster_spr Surface Plasmon Resonance (SPR) cluster_radio Radioligand Binding Assay p1 Purify Integrin αIIbβ3 s1 Immobilize Integrin on Sensor Chip p1->s1 p2 Synthesize/Obtain SC-57101 s2 Inject SC-57101 at various concentrations p2->s2 r1 Incubate Integrin with Radioligand and SC-57101 p2->r1 p3 Prepare Buffers and Reagents p3->s1 p3->r1 s1->s2 s3 Monitor Association and Dissociation s2->s3 s4 Data Analysis (kon, koff, Kd) s3->s4 r2 Separate Bound and Free Ligand r1->r2 r3 Quantify Radioactivity r2->r3 r4 Data Analysis (IC50, Ki) r3->r4

Workflow for Kinetic Analysis

Integrin αIIbβ3 signaling is a bidirectional process. "Inside-out" signaling, triggered by platelet agonists, converts the receptor from a low-affinity to a high-affinity state for its ligands. "Outside-in" signaling, initiated by ligand binding, leads to downstream events such as platelet spreading and clot retraction.[2] Orbofiban, by blocking ligand binding, primarily inhibits outside-in signaling.

G Integrin αIIbβ3 Signaling and Orbofiban Inhibition cluster_inside_out Inside-Out Signaling cluster_outside_in Outside-In Signaling agonist Platelet Agonists (e.g., ADP, Thrombin) receptor G-protein Coupled Receptors agonist->receptor talin_kindlin Talin and Kindlin Activation receptor->talin_kindlin integrin_inactive Integrin αIIbβ3 (Low Affinity) talin_kindlin->integrin_inactive integrin_active Integrin αIIbβ3 (High Affinity) integrin_inactive->integrin_active binding Fibrinogen Binding integrin_active->binding fibrinogen Fibrinogen fibrinogen->binding src_syk Src and Syk Kinase Activation binding->src_syk cytoskeleton Cytoskeletal Reorganization src_syk->cytoskeleton aggregation Platelet Aggregation and Spreading cytoskeleton->aggregation orbofiban Orbofiban (SC-57101) orbofiban->binding Inhibits

Integrin Signaling and Orbofiban's Action

By competitively inhibiting the binding of fibrinogen to the activated integrin αIIbβ3, Orbofiban effectively blocks the "outside-in" signaling cascade. This prevents the downstream activation of kinases like Src and Syk, which are crucial for the cytoskeletal rearrangements that lead to platelet spreading and the formation of a stable platelet plug. While Orbofiban does not directly interfere with the "inside-out" signaling that leads to integrin activation, its blockade of the ligand binding site renders this activation ineffective in promoting platelet aggregation.

References

Orbofiban Acetate: A Technical Guide for Investigating Platelet Biology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the utility of Orbofiban (B1677454) Acetate as a tool for the detailed investigation of platelet biology. Orbofiban is an orally active, non-peptide antagonist of the platelet glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor, a key player in the final common pathway of platelet aggregation. While its clinical development was halted due to unfavorable outcomes in large-scale trials, its specific mechanism of action makes it a valuable research compound for elucidating the complex processes of platelet activation, signaling, and thrombus formation.

Mechanism of Action

Orbofiban Acetate is a prodrug that is rapidly converted in vivo to its active form. The active moiety of Orbofiban is a potent and specific inhibitor of the GPIIb/IIIa receptor (integrin αIIbβ3). This receptor, upon platelet activation, undergoes a conformational change that enables it to bind soluble ligands, primarily fibrinogen and von Willebrand factor (vWF). These ligands then bridge adjacent platelets, leading to aggregation and the formation of a platelet plug.

Orbofiban competitively inhibits the binding of fibrinogen to the activated GPIIb/IIIa receptor, thereby preventing platelet aggregation induced by a wide variety of agonists, including adenosine (B11128) diphosphate (B83284) (ADP), collagen, and thrombin.[1][2] This blockade of the final common pathway of platelet aggregation makes Orbofiban a powerful tool to study the consequences of inhibiting this critical step in hemostasis and thrombosis.

Quantitative Data on this compound

The following tables summarize key quantitative data for Orbofiban, providing a basis for experimental design and comparison with other platelet inhibitors.

ParameterAgonistValueSpeciesAssayReference(s)
IC50 20 µM ADP105 nMHumanLight Transmission Aggregometry[3]

Table 1: In Vitro Efficacy of Orbofiban

ParameterOrbofibanRoxifiban (B1679589)Reference(s)
Binding Affinity to GPIIb/IIIa LowerHigher[4]
Dissociation Rate from GPIIb/IIIa FasterSlower[5]

Table 2: Comparative Binding Characteristics of GPIIb/IIIa Antagonists

Experimental Protocols

Detailed methodologies for key experiments utilizing this compound are provided below.

In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

This protocol outlines the measurement of platelet aggregation in platelet-rich plasma (PRP) in response to an agonist, and the inhibitory effect of Orbofiban.

Materials:

  • Freshly drawn human whole blood collected in 3.2% sodium citrate.

  • Platelet agonist (e.g., Adenosine Diphosphate - ADP).

  • This compound (or its active form).

  • Phosphate-buffered saline (PBS).

  • Light Transmission Aggregometer.

  • Centrifuge.

Procedure:

  • Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

    • Centrifuge whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.

    • Carefully collect the upper PRP layer.

    • Centrifuge the remaining blood at 1500-2000 x g for 10-15 minutes to obtain PPP.

  • Platelet Count Adjustment:

    • Determine the platelet count in the PRP and adjust to a final concentration of 2.5-3.0 x 10⁸ platelets/mL using PPP.

  • Assay Performance:

    • Pipette 450 µL of the adjusted PRP into aggregometer cuvettes with a stir bar.

    • Place the cuvettes in the heating block of the aggregometer at 37°C and allow to equilibrate for at least 5 minutes.

    • Add 50 µL of Orbofiban solution at various concentrations (or vehicle control) to the PRP and incubate for a predetermined time (e.g., 2-10 minutes).

    • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

    • Add 50 µL of the platelet agonist (e.g., 20 µM ADP) to initiate aggregation.

    • Record the change in light transmission for 5-10 minutes.

  • Data Analysis:

    • The maximum percentage of platelet aggregation is determined from the aggregation curve.

    • Calculate the IC50 value of Orbofiban by plotting the percentage of inhibition against the logarithm of the Orbofiban concentration.

Radioligand Binding Assay to Determine GPIIb/IIIa Receptor Affinity

This protocol describes a competitive binding assay to determine the affinity of Orbofiban for the GPIIb/IIIa receptor.

Materials:

  • Isolated human platelets or cells expressing the GPIIb/IIIa receptor.

  • Radiolabeled ligand for GPIIb/IIIa (e.g., [³H]-Roxifiban or ¹²⁵I-Fibrinogen).

  • Unlabeled Orbofiban (active form).

  • Binding buffer.

  • Scintillation counter or gamma counter.

  • Glass fiber filters.

  • Filtration apparatus.

Procedure:

  • Platelet/Cell Preparation:

    • Prepare a suspension of washed platelets or cells expressing GPIIb/IIIa at a known concentration.

  • Assay Setup:

    • In a series of tubes, add a fixed concentration of the radiolabeled ligand.

    • Add increasing concentrations of unlabeled Orbofiban to competitively displace the radioligand.

    • Include tubes for total binding (radioligand only) and non-specific binding (radioligand in the presence of a large excess of an unlabeled GPIIb/IIIa antagonist).

  • Incubation:

    • Add the platelet/cell suspension to each tube.

    • Incubate the mixture at room temperature for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each tube through a glass fiber filter using a vacuum filtration apparatus.

    • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid (for ³H) or in tubes for a gamma counter (for ¹²⁵I).

    • Measure the radioactivity.

  • Data Analysis:

    • Subtract the non-specific binding from all other measurements to obtain specific binding.

    • Plot the percentage of specific binding against the logarithm of the unlabeled Orbofiban concentration to determine the IC50.

    • Calculate the equilibrium dissociation constant (Ki) for Orbofiban using the Cheng-Prusoff equation.

Visualizing Orbofiban's Role in Platelet Biology

The following diagrams, generated using the DOT language, illustrate key concepts related to Orbofiban's mechanism of action and its use in experimental workflows.

cluster_0 Platelet Activation & Aggregation Pathway Agonist Agonist (ADP, Thrombin, Collagen) Receptor Platelet Receptor (e.g., P2Y12) Agonist->Receptor InsideOut Inside-Out Signaling (Talin, Kindlin activation) Receptor->InsideOut GPIIbIIIa_inactive Inactive GPIIb/IIIa InsideOut->GPIIbIIIa_inactive Conformational Change GPIIbIIIa_active Active GPIIb/IIIa GPIIbIIIa_inactive->GPIIbIIIa_active Fibrinogen Fibrinogen GPIIbIIIa_active->Fibrinogen Aggregation Platelet Aggregation Fibrinogen->Aggregation Orbofiban Orbofiban Orbofiban->GPIIbIIIa_active Inhibition

Caption: Mechanism of Action of Orbofiban.

cluster_1 Light Transmission Aggregometry Workflow Blood Whole Blood (Sodium Citrate) Centrifuge1 Centrifuge (150-200g, 15-20 min) Blood->Centrifuge1 PRP Platelet-Rich Plasma (PRP) Centrifuge1->PRP Centrifuge2 Centrifuge (1500-2000g, 10-15 min) Centrifuge1->Centrifuge2 Adjust Adjust Platelet Count (with PPP) PRP->Adjust PPP Platelet-Poor Plasma (PPP) Centrifuge2->PPP PPP->Adjust Incubate Incubate with Orbofiban (or Vehicle) Adjust->Incubate Aggregate Add Agonist & Measure Aggregation Incubate->Aggregate

Caption: LTA Experimental Workflow.

Conclusion

This compound, despite its lack of clinical success, remains a valuable pharmacological tool for the study of platelet biology. Its specific antagonism of the GPIIb/IIIa receptor allows for the targeted investigation of the final common pathway of platelet aggregation. The data and protocols presented in this guide provide a comprehensive resource for researchers and scientists seeking to utilize this compound to further our understanding of hemostasis, thrombosis, and the development of novel antiplatelet therapies. The paradoxical increase in platelet reactivity observed in some clinical trial substudies also presents an interesting avenue for further research into the complex signaling pathways governed by GPIIb/IIIa antagonists.

References

The Effect of Orbofiban Acetate on Fibrinogen Binding to Platelets: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orbofiban Acetate is an orally bioavailable prodrug that is rapidly converted in the body to its active metabolite, a potent and specific antagonist of the platelet glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor.[1] This receptor plays a critical role in the final common pathway of platelet aggregation by binding fibrinogen, which bridges adjacent platelets. This technical guide provides an in-depth analysis of the effect of this compound on fibrinogen binding to platelets, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying biological pathways and experimental workflows. The information presented is intended to serve as a comprehensive resource for researchers and professionals involved in the development and study of antiplatelet therapies.

Introduction

Platelet aggregation is a fundamental process in hemostasis and thrombosis. Upon vascular injury, platelets are activated by various agonists, such as adenosine (B11128) diphosphate (B83284) (ADP) and collagen, leading to a conformational change in the GPIIb/IIIa receptor. This change enables the receptor to bind soluble fibrinogen, resulting in the formation of platelet aggregates and thrombus formation.[1] Orbofiban acts as a competitive inhibitor, blocking the binding of fibrinogen to the activated GPIIb/IIIa receptor, thereby preventing platelet aggregation.[1][2] Understanding the precise mechanism and quantitative effects of Orbofiban on this interaction is crucial for its development and clinical application.

Mechanism of Action: The GPIIb/IIIa Signaling Pathway

This compound's therapeutic effect is centered on the inhibition of the final step in platelet aggregation. The following diagram illustrates the signaling pathway leading to GPIIb/IIIa activation and its subsequent inhibition by Orbofiban.

GPIIb_IIIa_Signaling_Pathway cluster_activation Platelet Activation cluster_gpiib_iiia GPIIb/IIIa Receptor cluster_aggregation Platelet Aggregation Agonists Agonists (ADP, Thrombin, Collagen) Receptors Platelet Receptors (e.g., P2Y12, PAR1, GPVI) Agonists->Receptors Signaling Intracellular Signaling Cascade Receptors->Signaling Ca_increase ↑ Intracellular Ca²⁺ Signaling->Ca_increase GPIIb_IIIa_inactive Inactive GPIIb/IIIa Ca_increase->GPIIb_IIIa_inactive Inside-Out Signaling GPIIb_IIIa_active Active GPIIb/IIIa GPIIb_IIIa_inactive->GPIIb_IIIa_active Conformational Change Fibrinogen_Binding Fibrinogen Binding GPIIb_IIIa_active->Fibrinogen_Binding Fibrinogen Fibrinogen Fibrinogen->Fibrinogen_Binding Aggregation Platelet Aggregation Fibrinogen_Binding->Aggregation Orbofiban Orbofiban (Active Metabolite) Orbofiban->GPIIb_IIIa_active Blocks Fibrinogen Binding

Caption: GPIIb/IIIa signaling pathway and Orbofiban's point of intervention.

Quantitative Data: Inhibition of Fibrinogen Binding and Platelet Aggregation

The inhibitory effect of Orbofiban's active metabolite on platelet function is concentration-dependent. The following tables summarize the available quantitative data from in vitro studies.

Table 1: Effect of Orbofiban's Active Metabolite (SC-57101A) on Platelet Aggregation

AgonistConcentration of SC-57101A (µM)EffectReference
ADP0.03 - 1Concentration-dependent inhibition[3]
Collagen0.03 - 1Concentration-dependent inhibition

Table 2: Effect of Orbofiban's Active Metabolite on ADP-Induced Fibrinogen Binding

Concentration of Orbofiban's Active Metabolite (ng/mL)Inhibition of Fibrinogen BindingReference
1Partial Inhibition
10Moderate Inhibition
100Significant Inhibition

Table 3: Comparative Efficacy of Orbofiban in In Vitro Thrombosis Models

CompoundConcentration (nM)Effect on Thrombus FormationReference
Orbofiban500Effective in inhibiting the formation of larger platelet thrombi (>150 platelets)
Roxifiban60Abrogated the formation of thrombi containing >20 platelets

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the protocols for key experiments used to evaluate the effect of Orbofiban on platelet function.

In Vitro Platelet Aggregation Assay

This assay measures the ability of a compound to inhibit agonist-induced platelet aggregation in platelet-rich plasma (PRP).

Objective: To determine the concentration-dependent effect of Orbofiban's active metabolite on platelet aggregation induced by various agonists.

Materials:

  • Human whole blood collected in 3.2% sodium citrate.

  • Platelet agonists (e.g., ADP, collagen).

  • Orbofiban's active metabolite (SC-57101A) at various concentrations.

  • Platelet-poor plasma (PPP) as a reference.

  • Spectrophotometer or platelet aggregometer.

Procedure:

  • Preparation of Platelet-Rich Plasma (PRP): a. Centrifuge whole blood at 150-200 x g for 15-20 minutes at room temperature. b. Carefully collect the upper PRP layer.

  • Preparation of Platelet-Poor Plasma (PPP): a. Centrifuge the remaining blood at 1500-2000 x g for 15 minutes. b. Collect the supernatant (PPP).

  • Assay: a. Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP. b. Pre-warm the PRP samples to 37°C. c. Add various concentrations of Orbofiban's active metabolite or vehicle control to the PRP and incubate for a specified time (e.g., 5 minutes). d. Place the cuvette in the aggregometer and establish a baseline reading (0% aggregation with PRP, 100% with PPP). e. Add a platelet agonist (e.g., 10 µM ADP or 2 µg/mL collagen) to initiate aggregation. f. Record the change in light transmission for 5-10 minutes.

  • Data Analysis: a. The maximum percentage of platelet aggregation is calculated from the aggregation curve. b. Plot the percentage of inhibition against the concentration of Orbofiban's active metabolite to determine the IC50 value.

Platelet_Aggregation_Workflow Blood Whole Blood Collection (Sodium Citrate) Centrifuge1 Centrifugation (150-200 x g) Blood->Centrifuge1 PRP Collect Platelet-Rich Plasma (PRP) Centrifuge1->PRP Centrifuge2 Centrifugation (1500-2000 x g) Centrifuge1->Centrifuge2 Adjust Adjust Platelet Count in PRP PRP->Adjust PPP Collect Platelet-Poor Plasma (PPP) Centrifuge2->PPP PPP->Adjust Incubate Incubate PRP with Orbofiban/Vehicle Adjust->Incubate Agonist Add Agonist (e.g., ADP) Incubate->Agonist Measure Measure Aggregation (Light Transmission) Agonist->Measure Analyze Data Analysis (IC50) Measure->Analyze Fibrinogen_Binding_Workflow Platelets Prepare Platelet Sample (PRP or Whole Blood) Incubate_Orbofiban Incubate with Orbofiban/Vehicle Platelets->Incubate_Orbofiban Add_Fibrinogen Add FITC-Fibrinogen Incubate_Orbofiban->Add_Fibrinogen Add_Agonist Add Agonist (e.g., ADP) Add_Fibrinogen->Add_Agonist Incubate_Final Incubate (15-20 min, RT, Dark) Add_Agonist->Incubate_Final Stop Stop Reaction (Cold PBS) Incubate_Final->Stop Flow_Cytometry Analyze by Flow Cytometry Stop->Flow_Cytometry Analyze Data Analysis (% Inhibition) Flow_Cytometry->Analyze

References

Methodological & Application

Application Notes and Protocols for Orbofiban Acetate in Animal Models of Thrombosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orbofiban acetate (B1210297) is an orally active, non-peptide prodrug whose active metabolite is a potent and specific antagonist of the platelet glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor.[1][2] By blocking this receptor, Orbofiban interferes with the final common pathway of platelet aggregation, preventing the binding of fibrinogen and other ligands that bridge platelets together.[1] This mechanism makes it a subject of interest for antithrombotic therapy. Preclinical studies in various animal models have been crucial in defining its efficacy and safety profile. Thrombus formation has been shown to be prevented in canine models of thrombosis, and its antiplatelet and antithrombotic effects have been evaluated in guinea pigs.[1][2] These application notes provide detailed protocols and summarized data from key preclinical studies to guide researchers in designing and executing experiments using Orbofiban acetate in animal models of thrombosis.

Mechanism of Action: GPIIb/IIIa Receptor Antagonism

The primary mechanism of action for Orbofiban's active metabolite is the competitive inhibition of the GPIIb/IIIa receptor (also known as integrin αIIbβ3). This receptor is the most abundant on the platelet surface, with approximately 50,000 to 80,000 copies per platelet. When a platelet is activated by agonists such as ADP, collagen, or thrombin, the GPIIb/IIIa receptor undergoes a conformational change, enabling it to bind fibrinogen with high affinity. A single fibrinogen molecule can bind to two separate GPIIb/IIIa receptors on adjacent platelets, creating a cross-link that leads to platelet aggregation and thrombus formation.

Orbofiban's active form specifically blocks the fibrinogen binding site on the activated GPIIb/IIIa receptor, physically preventing this cross-linking and thereby inhibiting platelet aggregation induced by a wide variety of agonists.

GpIIbIIIa_Pathway cluster_platelet Platelet Surface cluster_bloodstream Bloodstream cluster_aggregation Outcome GPIIb_IIIa_inactive Inactive GPIIb/IIIa Receptor GPIIb_IIIa_active Active GPIIb/IIIa Receptor GPIIb_IIIa_inactive->GPIIb_IIIa_active Agonist (ADP, Thrombin, Collagen) Aggregation Platelet Aggregation & Thrombus Formation GPIIb_IIIa_active->Aggregation No_Aggregation Inhibition of Aggregation Fibrinogen Fibrinogen Fibrinogen->GPIIb_IIIa_active Binds Orbofiban Orbofiban (Active Metabolite) Orbofiban->GPIIb_IIIa_active Blocks AV_Shunt_Workflow start Start drug_admin Administer Orbofiban (3-100 mg/kg, p.o.) or Vehicle start->drug_admin wait Wait 1-2 hours for Peak Plasma Concentration drug_admin->wait anesthesia Anesthetize Guinea Pig wait->anesthesia surgery Surgically Expose Carotid Artery and Jugular Vein anesthesia->surgery shunt_placement Insert Polythene Tubing to Create AV Shunt surgery->shunt_placement thrombus_formation Introduce Thrombogenic Surface (e.g., Copper Wire) into Shunt shunt_placement->thrombus_formation duration Allow Blood to Circulate Through Shunt for a Set Duration thrombus_formation->duration removal Remove Thrombogenic Surface duration->removal measurement Measure Thrombus Weight removal->measurement end End measurement->end Folts_Model_Workflow start Start anesthesia Anesthetize Dog and Initiate Monitoring (ECG, Blood Pressure) start->anesthesia thoracotomy Perform Left Thoracotomy to Expose Heart anesthesia->thoracotomy isolate_artery Isolate a Segment of the Left Circumflex or LAD Coronary Artery thoracotomy->isolate_artery instrument Place Doppler Flow Probe and Stenosis Constrictor on Artery isolate_artery->instrument injury Induce Endothelial Injury (e.g., Arterial Clamping) instrument->injury establish_cfrs Adjust Stenosis to Induce Cyclic Flow Reductions (CFRs) injury->establish_cfrs drug_admin Administer Orbofiban or Vehicle (Oral or IV Infusion) establish_cfrs->drug_admin monitor_cfrs Monitor Coronary Blood Flow to Assess Abolition or Reduction of CFRs drug_admin->monitor_cfrs end End monitor_cfrs->end

References

Application Notes and Protocols for Light Transmission Aggregometry with Orbofiban Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Light Transmission Aggregometry (LTA) is the gold-standard method for in vitro assessment of platelet function.[1][2][3] It measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist. Orbofiban (B1677454) acetate (B1210297) is an orally active, non-peptide antagonist of the glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor.[4][5] The active moiety of orbofiban is a potent and specific inhibitor of fibrinogen binding to GPIIb/IIIa, which is the final common pathway for platelet aggregation induced by various agonists. These application notes provide a detailed protocol for utilizing LTA to evaluate the inhibitory effect of Orbofiban Acetate on platelet aggregation.

Principle of the Assay

In LTA, a beam of light is passed through a cuvette containing stirred platelet-rich plasma (PRP) maintained at 37°C. Initially, the PRP is turbid due to the uniform suspension of platelets, resulting in low light transmission. Upon the addition of a platelet agonist (e.g., ADP, collagen, thrombin), platelets are activated, leading to a conformational change in the GPIIb/IIIa receptors. This allows for the binding of fibrinogen, which bridges adjacent platelets, causing them to aggregate. As platelets aggregate, the turbidity of the PRP decreases, and light transmission increases. The change in light transmission is recorded over time to generate an aggregation curve. When an inhibitor like this compound is present, it blocks the GPIIb/IIIa receptor, preventing fibrinogen binding and subsequent platelet aggregation, thus reducing the increase in light transmission.

Data Presentation

The inhibitory effect of this compound on platelet aggregation can be quantified and compared across different conditions. The following table summarizes available quantitative data on the in vitro efficacy of Orbofiban.

AgonistOrbofiban ConcentrationEffectReference
ADP (20 µM)105 nMIC50
ADP (0.5 µM)Concentration-dependentPrevention of small platelet aggregate formation
ADP (20 µM)Not specifiedBlockade of large aggregates, augmentation of small aggregates
TRAP-6 (3 µM)Not specifiedBlockade of large aggregates, augmentation of small aggregates
Collagen0.03 - 1 µMConcentration-dependent inhibition
Collagen I500 nMInhibition of larger platelet thrombi (>150 platelets)

Experimental Protocols

This section provides a detailed methodology for performing LTA to assess the inhibitory activity of this compound.

Materials and Reagents
  • This compound (and its active form, if available)

  • Solvent for this compound (e.g., DMSO, saline)

  • Platelet agonists:

    • Adenosine Diphosphate (ADP)

    • Collagen

    • Thrombin Receptor Activating Peptide (TRAP-6)

  • Human whole blood from healthy, consenting donors who have not taken antiplatelet medication for at least two weeks.

  • Anticoagulant: 3.2% or 3.8% sodium citrate (B86180)

  • Saline solution (0.9% NaCl)

  • Light Transmission Aggregometer

  • Aggregometer cuvettes with stir bars

  • Calibrated pipettes

  • Centrifuge

  • Water bath or heating block at 37°C

Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
  • Blood Collection: Collect whole blood into tubes containing sodium citrate anticoagulant (9 parts blood to 1 part citrate). The first few milliliters of blood should be discarded to avoid activation due to venipuncture.

  • PRP Preparation: Centrifuge the citrated whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature. This will separate the blood into layers. Carefully aspirate the upper, straw-colored layer, which is the PRP, and transfer it to a clean plastic tube.

  • PPP Preparation: To obtain PPP, centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g) for 15-20 minutes. This will pellet the remaining cellular components. Aspirate the supernatant, which is the PPP.

  • Platelet Count Adjustment: For optimal results, the platelet count in the PRP should be adjusted to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) by diluting with PPP if necessary.

Light Transmission Aggregometry Procedure
  • Instrument Setup: Turn on the aggregometer and allow it to warm up to 37°C.

  • Calibration: Calibrate the aggregometer using PRP for 0% light transmission and PPP for 100% light transmission.

  • Sample Preparation:

    • Pipette a specific volume of PRP (e.g., 450 µL) into an aggregometer cuvette containing a magnetic stir bar.

    • Place the cuvette in the heating block of the aggregometer and allow it to incubate at 37°C for at least 5 minutes to stabilize.

  • Addition of Inhibitor:

    • Add a small volume (e.g., 5 µL) of the desired concentration of this compound solution or vehicle control (e.g., saline or DMSO) to the PRP.

    • Incubate for a predetermined time (e.g., 1-5 minutes) to allow the inhibitor to interact with the platelets.

  • Initiation of Aggregation:

    • Add a small volume (e.g., 50 µL) of the platelet agonist (e.g., ADP, collagen) to the cuvette to achieve the desired final concentration.

    • Immediately start recording the change in light transmission.

  • Data Recording: Record the aggregation for a set period, typically 5-10 minutes. The output will be a curve representing the percentage of aggregation over time.

  • Data Analysis: The primary endpoint is the maximal platelet aggregation (%), which is the maximum light transmission achieved during the recording period. The inhibitory effect of this compound is calculated as the percentage reduction in maximal aggregation compared to the vehicle control. For dose-response studies, IC50 values (the concentration of inhibitor that causes 50% inhibition of maximal aggregation) can be determined.

Mandatory Visualizations

Platelet Aggregation Signaling Pathway and Inhibition by Orbofiban

Caption: Orbofiban blocks the final step in platelet aggregation.

Experimental Workflow for LTA with this compound

G cluster_prep Sample Preparation cluster_lta LTA Procedure Blood Whole Blood (+ Sodium Citrate) Centrifuge1 Low-Speed Centrifugation (150-200 x g) Blood->Centrifuge1 PRP Platelet-Rich Plasma (PRP) Centrifuge1->PRP Centrifuge2 High-Speed Centrifugation (1500-2000 x g) Centrifuge1->Centrifuge2 Calibrate Calibrate Aggregometer (PRP=0%, PPP=100%) PRP->Calibrate PPP Platelet-Poor Plasma (PPP) Centrifuge2->PPP PPP->Calibrate IncubatePRP Incubate PRP at 37°C Calibrate->IncubatePRP AddInhibitor Add this compound or Vehicle IncubatePRP->AddInhibitor AddAgonist Add Agonist (e.g., ADP, Collagen) AddInhibitor->AddAgonist Record Record Light Transmission (5-10 min) AddAgonist->Record Analyze Analyze Data (% Aggregation, IC50) Record->Analyze

Caption: Workflow for evaluating Orbofiban with LTA.

References

Application Notes and Protocols for In Vivo Administration of Orbofiban Acetate in Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orbofiban acetate (B1210297) is an orally active, non-peptide antagonist of the platelet glycoprotein (B1211001) (GP) IIb/IIIa receptor.[1] This receptor plays a critical role in the final common pathway of platelet aggregation by binding to fibrinogen, which forms bridges between adjacent platelets.[2][3] By blocking this interaction, Orbofiban inhibits platelet aggregation and thrombus formation, making it a subject of interest in the development of antiplatelet therapies.[1][2] These application notes provide a summary of the in vivo administration of Orbofiban Acetate in preclinical studies, with detailed protocols for key experiments performed in guinea pigs.

Mechanism of Action

This compound is a prodrug that is converted to its active form, SC-57101A, in the body. The active metabolite is a potent and specific inhibitor of the GPIIb/IIIa receptor. Upon platelet activation by various agonists (e.g., ADP, collagen, thrombin), the GPIIb/IIIa receptor undergoes a conformational change, enabling it to bind fibrinogen with high affinity. Orbofiban's active form competitively inhibits the binding of fibrinogen to this activated receptor, thereby preventing platelet aggregation and the formation of a platelet plug.

cluster_platelet Platelet cluster_drug Drug Action Agonist Platelet Agonist (e.g., ADP, Collagen, Thrombin) Activation Platelet Activation Agonist->Activation Stimulates GPIIbIIIa_inactive Inactive GPIIb/IIIa Receptor Activation->GPIIbIIIa_inactive Conformational Change GPIIbIIIa_active Active GPIIb/IIIa Receptor GPIIbIIIa_inactive->GPIIbIIIa_active Fibrinogen Fibrinogen GPIIbIIIa_active->Fibrinogen Binds Aggregation Platelet Aggregation Fibrinogen->Aggregation Mediates Orbofiban This compound (Oral Administration) Active_Metabolite Active Metabolite (SC-57101A) Orbofiban->Active_Metabolite Metabolized Active_Metabolite->GPIIbIIIa_active Inhibits Binding

Caption: Signaling pathway of this compound in inhibiting platelet aggregation.

Data Presentation

The following tables summarize the quantitative data from preclinical in vivo studies of this compound in guinea pigs.

Table 1: In Vitro and Ex Vivo Antiplatelet Activity of Orbofiban

ParameterActive Form (SC-57101A) In Vitro ConcentrationThis compound Oral Dose (Ex Vivo)Agonist(s)Animal ModelObservations
Inhibition of Platelet Aggregation0.03 - 1 µM3 - 30 mg/kgADP, CollagenGuinea PigDose-dependent inhibition of platelet aggregation.
Peak Inhibition TimeN/AN/AADP, CollagenGuinea PigInhibition peaked at 1-2 hours post-oral administration.

Table 2: In Vivo Antithrombotic and Hemostatic Effects of this compound

ExperimentOral DoseAnimal ModelKey Findings
Arteriovenous Shunt Thrombosis3 - 100 mg/kgGuinea PigDose-dependent inhibition of thrombus formation.
Cutaneous Bleeding Time≥ 30 mg/kgGuinea PigProlonged bleeding time at high doses.

Experimental Protocols

Ex Vivo Platelet Aggregation Assay

This protocol describes the evaluation of platelet aggregation in platelet-rich plasma (PRP) obtained from guinea pigs following oral administration of this compound.

Materials:

  • This compound

  • Male Hartley guinea pigs (300-500g)

  • 3.8% Sodium Citrate (B86180) solution

  • Adenosine Diphosphate (ADP) stock solution

  • Collagen stock solution

  • Phosphate-buffered saline (PBS)

  • Platelet aggregometer

  • Centrifuge

  • Plastic syringes and collection tubes

Procedure:

  • Animal Dosing:

    • Administer this compound orally to guinea pigs at desired doses (e.g., 3, 10, 30 mg/kg).

    • Include a vehicle control group.

  • Blood Collection:

    • At selected time points post-dosing (e.g., 1, 2, 4, 6 hours), anesthetize the guinea pigs.

    • Collect blood via cardiac puncture or from the jugular vein into syringes containing 3.8% sodium citrate (1 part citrate to 9 parts blood).

    • Gently invert the tubes to ensure proper mixing and prevent coagulation.

  • Preparation of Platelet-Rich Plasma (PRP):

    • Centrifuge the citrated whole blood at a low speed (e.g., 150-200 x g) for 10-15 minutes at room temperature to separate the PRP.

    • Carefully collect the upper PRP layer using a plastic pipette.

  • Preparation of Platelet-Poor Plasma (PPP):

    • Centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g) for 15-20 minutes to obtain PPP.

    • The PPP will be used to set the 100% aggregation baseline in the aggregometer.

  • Platelet Aggregation Measurement:

    • Adjust the platelet count in the PRP with PPP if necessary.

    • Pre-warm the PRP samples to 37°C in the aggregometer cuvettes with a stir bar.

    • Set the aggregometer baseline using the corresponding PPP (100% aggregation) and PRP (0% aggregation) for each animal.

    • Add the platelet agonist (e.g., ADP to a final concentration of 2-10 µM or Collagen to a final concentration of 1-5 µg/mL) to the PRP.

    • Record the change in light transmission for a set period (e.g., 5-10 minutes) to measure the extent of platelet aggregation.

    • Calculate the percentage of inhibition of aggregation for the Orbofiban-treated groups relative to the vehicle control group.

Dosing Oral Dosing (this compound) Blood_Collection Blood Collection (Citrated) Dosing->Blood_Collection PRP_Prep PRP Preparation (Low-Speed Centrifugation) Blood_Collection->PRP_Prep PPP_Prep PPP Preparation (High-Speed Centrifugation) Blood_Collection->PPP_Prep Aggregation_Assay Platelet Aggregation (Aggregometer) PRP_Prep->Aggregation_Assay PPP_Prep->Aggregation_Assay Data_Analysis Data Analysis (% Inhibition) Aggregation_Assay->Data_Analysis

Caption: Experimental workflow for the ex vivo platelet aggregation assay.

Arteriovenous (A-V) Shunt Thrombosis Model

This protocol describes an in vivo model to assess the antithrombotic efficacy of this compound in guinea pigs.

Materials:

  • This compound

  • Male Hartley guinea pigs (400-600g)

  • Anesthetic (e.g., pentobarbital)

  • Polyethylene (B3416737) tubing of two different diameters (e.g., PE-50 and PE-160)

  • Silk suture material

  • Surgical instruments (forceps, scissors, vessel clamps)

  • Cotton thread

Procedure:

  • Animal Dosing:

    • Administer this compound orally to guinea pigs at desired doses (e.g., 3, 10, 30, 100 mg/kg) one hour before the surgical procedure.

    • Include a vehicle control group.

  • Surgical Preparation:

    • Anesthetize the guinea pig.

    • Make a midline incision in the neck to expose the left carotid artery and the right jugular vein.

    • Carefully dissect the vessels from the surrounding tissue.

  • Shunt Implantation:

    • Cannulate the right jugular vein with a larger diameter polyethylene tube (e.g., PE-160) and the left carotid artery with a smaller diameter tube (e.g., PE-50).

    • Connect the two cannulas with a piece of polyethylene tubing containing a cotton thread of a known weight. This thread provides a thrombogenic surface.

    • Fill the shunt with heparinized saline before connection to prevent immediate occlusion.

  • Thrombosis Induction and Measurement:

    • Open the vessel clamps to allow blood to flow from the carotid artery to the jugular vein through the shunt.

    • Maintain blood flow for a defined period (e.g., 15-30 minutes).

    • After the designated time, clamp the vessels and carefully remove the shunt.

    • Gently remove the cotton thread from the tubing and weigh it.

    • The weight of the thrombus is calculated by subtracting the initial weight of the cotton thread from its final weight.

  • Data Analysis:

    • Compare the mean thrombus weight in the Orbofiban-treated groups to the vehicle control group.

    • Calculate the percentage of inhibition of thrombus formation.

cluster_animal Guinea Pig cluster_shunt Extracorporeal Shunt Carotid Carotid Artery Cannula_A Arterial Cannula Carotid->Cannula_A Blood Flow Jugular Jugular Vein Thrombogenic_Surface Cotton Thread Cannula_A->Thrombogenic_Surface Cannula_V Venous Cannula Thrombogenic_Surface->Cannula_V Cannula_V->Jugular

Caption: Logical relationship in the arteriovenous shunt thrombosis model.

Cutaneous Bleeding Time Measurement (Template Method)

This protocol describes the assessment of the effect of this compound on hemostasis by measuring the cutaneous bleeding time.

Materials:

  • This compound

  • Male Hartley guinea pigs (300-500g)

  • Bleeding time device (e.g., Simplate® or a similar standardized template)

  • Filter paper

  • Stopwatch

  • Anesthetic (optional, depending on the restraint method)

Procedure:

  • Animal Dosing:

    • Administer this compound orally to guinea pigs at desired doses (e.g., 30, 100 mg/kg) at a predetermined time before the measurement.

    • Include a vehicle control group.

  • Preparation:

    • Anesthetize or restrain the guinea pig.

    • Shave a small area on the volar surface of the forearm or another suitable, hairless area.

  • Bleeding Time Measurement:

    • Place the bleeding time device firmly but gently on the shaved area.

    • Depress the trigger to make a standardized incision of a specific length and depth (e.g., 5 mm long and 1 mm deep).

    • Start the stopwatch immediately.

    • Every 30 seconds, gently blot the blood from the incision site with a piece of filter paper without touching the wound itself.

    • Continue blotting until the filter paper is no longer stained with blood.

    • Stop the stopwatch and record the time. This is the bleeding time.

  • Data Analysis:

    • Compare the mean bleeding time in the Orbofiban-treated groups to the vehicle control group.

Dosing Oral Dosing (this compound) Preparation Animal Preparation (Shaving) Dosing->Preparation Incision Standardized Incision (Template Device) Preparation->Incision Timing_Start Start Stopwatch Incision->Timing_Start Blotting Blot Blood (Every 30s) Timing_Start->Blotting Blotting->Blotting Timing_Stop Stop Stopwatch (Bleeding Ceases) Blotting->Timing_Stop Recording Record Bleeding Time Timing_Stop->Recording

Caption: Workflow for the template bleeding time measurement.

References

Application Notes and Protocols: Measuring P-selectin Expression in the Presence of Orbofiban Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orbofiban Acetate is an orally active, non-peptide antagonist of the platelet glycoprotein (B1211001) (GP) IIb/IIIa receptor, a key mediator in platelet aggregation.[1] Clinical and preclinical studies have demonstrated its potent inhibitory effects on platelet aggregation induced by various agonists.[1][2] P-selectin (CD62P) is an adhesion molecule expressed on the surface of activated platelets and endothelial cells, playing a crucial role in the initial tethering of leukocytes to activated platelets and the endothelium, a critical step in inflammation and thrombosis.[3][4]

Recent investigations have suggested a complex interaction between GPIIb/IIIa antagonists and P-selectin expression. While Orbofiban effectively blocks the formation of large platelet aggregates, it has been observed to potentially augment the formation of small platelet microaggregates. Notably, studies have shown that while the percentage of these microaggregates expressing P-selectin may not change, the intensity of expression might be reduced. Furthermore, prolonged treatment with Orbofiban has been associated with a marked reduction in P-selectin expression.

These findings underscore the importance of accurately measuring P-selectin expression in the presence of this compound to fully understand its mechanism of action and its overall impact on platelet function and thrombotic and inflammatory processes. These application notes provide detailed protocols for in vitro and in vivo measurement of P-selectin expression to assess the effects of this compound.

Signaling Pathways and Experimental Workflow

To visualize the key biological pathways and experimental procedures, the following diagrams are provided.

G cluster_0 Platelet Activation Cascade Agonist Platelet Agonist (e.g., ADP, Thrombin) GPCR G-Protein Coupled Receptor Agonist->GPCR PLC Phospholipase C GPCR->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Granule_Fusion α-Granule Fusion with Membrane Ca_PKC->Granule_Fusion GPIIb_IIIa_Activation GPIIb/IIIa Activation Ca_PKC->GPIIb_IIIa_Activation P_selectin_Expression P-selectin Surface Expression Granule_Fusion->P_selectin_Expression Fibrinogen Fibrinogen GPIIb_IIIa_Activation->Fibrinogen binds Aggregation Platelet Aggregation Fibrinogen->Aggregation Orbofiban This compound Orbofiban->GPIIb_IIIa_Activation Inhibits

Figure 1: Platelet activation signaling pathway and the inhibitory action of this compound.

G cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis WB Whole Blood Collection PRP Platelet-Rich Plasma (PRP) Preparation WB->PRP Incubation Incubation with This compound & Agonist PRP->Incubation Staining Staining with Anti-P-selectin Ab (CD62P-FITC/PE) Incubation->Staining Flow_Cytometry Flow Cytometry Analysis Staining->Flow_Cytometry Data_Analysis Data Analysis: % Positive Cells & MFI Flow_Cytometry->Data_Analysis Animal_Model Animal Model (e.g., Mouse, Rabbit) Orbofiban_Admin This compound Administration Animal_Model->Orbofiban_Admin Blood_Sample Blood Sampling Orbofiban_Admin->Blood_Sample Staining_invivo Staining with Anti-P-selectin Ab Blood_Sample->Staining_invivo Flow_Cytometry_invivo Flow Cytometry Analysis Staining_invivo->Flow_Cytometry_invivo Data_Analysis_invivo Data Analysis Flow_Cytometry_invivo->Data_Analysis_invivo

Figure 2: Experimental workflow for measuring P-selectin expression.

Experimental Protocols

In Vitro Measurement of P-selectin Expression on Platelets via Flow Cytometry

This protocol details the measurement of P-selectin on the surface of isolated platelets following treatment with this compound and a platelet agonist.

Materials:

  • This compound (and its active form)

  • Platelet agonists (e.g., ADP, Thrombin Receptor Activating Peptide - TRAP-6)

  • Phycoerythrin (PE) or Fluorescein isothiocyanate (FITC) conjugated anti-human CD62P (P-selectin) antibody

  • Isotype control antibody (PE or FITC conjugated)

  • Phosphate Buffered Saline (PBS)

  • Tyrode's buffer

  • Formaldehyde (B43269) solution (1%)

  • Flow cytometer

Protocol:

  • Blood Collection: Collect whole blood from healthy human donors into tubes containing an appropriate anticoagulant (e.g., acid-citrate-dextrose).

  • Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.

  • Platelet Isolation (Washed Platelets): To isolate platelets, add an equal volume of Tyrode's buffer to the PRP and centrifuge at a higher speed (e.g., 800 x g) for 10 minutes. Resuspend the platelet pellet in Tyrode's buffer. Adjust the platelet concentration to a standardized value (e.g., 2 x 10⁸ platelets/mL).

  • Incubation with this compound:

    • Pre-incubate the washed platelet suspension with varying concentrations of this compound (or its active form) or vehicle control for a specified time (e.g., 15-30 minutes) at 37°C.

  • Platelet Activation:

    • Induce platelet activation by adding a platelet agonist such as ADP (e.g., 20 µM) or TRAP-6 (e.g., 3 µM).

    • Include a resting (unstimulated) platelet control and a positive control (agonist only).

  • Immunofluorescent Staining:

    • Immediately after activation, add a saturating concentration of PE- or FITC-conjugated anti-CD62P antibody or the corresponding isotype control to the platelet suspensions.

    • Incubate for 20 minutes at room temperature in the dark.

  • Fixation:

    • Stop the reaction and fix the platelets by adding an equal volume of 1% formaldehyde solution.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Gate on the platelet population based on their forward and side scatter characteristics.

    • Acquire a sufficient number of events (e.g., 10,000-20,000) within the platelet gate.

    • Measure the percentage of P-selectin positive platelets and the mean fluorescence intensity (MFI) of the positive population.

In Vivo Measurement of P-selectin Expression

This protocol outlines a method to assess the effect of orally administered this compound on P-selectin expression in an animal model.

Materials:

  • This compound

  • Animal model (e.g., guinea pigs, mice)

  • Anesthetic agents

  • PE- or FITC-conjugated anti-species specific CD62P (P-selectin) antibody

  • Isotype control antibody

  • Anticoagulant tubes

  • Flow cytometer

Protocol:

  • Animal Model and Dosing:

    • Select an appropriate animal model. Guinea pigs have been previously used for Orbofiban studies.

    • Administer this compound orally at various doses. Include a vehicle control group.

  • Blood Collection:

    • At specified time points after administration (e.g., peak plasma concentration time), collect blood samples via an appropriate method (e.g., cardiac puncture, retro-orbital bleeding) into anticoagulant-containing tubes.

  • Sample Processing and Staining:

    • Process the whole blood for flow cytometry. A lyse-no-wash method is often suitable for whole blood staining to minimize platelet activation during processing.

    • Add the fluorescently labeled anti-P-selectin antibody or isotype control directly to the whole blood.

    • Incubate as described in the in vitro protocol.

  • Red Blood Cell Lysis (if necessary):

    • If a whole blood staining protocol is used, lyse the red blood cells using a commercial lysing solution according to the manufacturer's instructions.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer, gating on the platelet population.

    • Determine the percentage of P-selectin positive platelets and the MFI.

Data Presentation

The quantitative data generated from the described protocols should be summarized for clear comparison.

Table 1: In Vitro P-selectin Expression on Platelets Treated with this compound

Treatment GroupAgonistThis compound Conc. (µM)% P-selectin Positive Platelets (Mean ± SD)Mean Fluorescence Intensity (MFI) (Mean ± SD)
Vehicle ControlNone0
Vehicle ControlADP (20 µM)0
This compoundADP (20 µM)0.1
This compoundADP (20 µM)1
This compoundADP (20 µM)10
Vehicle ControlTRAP-6 (3 µM)0
This compoundTRAP-6 (3 µM)0.1
This compoundTRAP-6 (3 µM)1
This compoundTRAP-6 (3 µM)10

Table 2: In Vivo P-selectin Expression on Platelets Following Oral Administration of this compound

Treatment GroupDose (mg/kg)Time Point (hours)% P-selectin Positive Platelets (Mean ± SD)Mean Fluorescence Intensity (MFI) (Mean ± SD)
Vehicle Control02
This compound102
This compound302
This compound1002
Vehicle Control024
This compound1024
This compound3024
This compound10024

Conclusion

The provided protocols offer a robust framework for the detailed investigation of this compound's effects on P-selectin expression. By employing both in vitro and in vivo models, researchers can gain a comprehensive understanding of how this GPIIb/IIIa antagonist modulates this key adhesion molecule. The systematic measurement of both the percentage of P-selectin positive platelets and the mean fluorescence intensity will provide critical insights into the drug's mechanism of action, potentially informing its clinical development and application. Careful adherence to these protocols will ensure the generation of high-quality, reproducible data essential for advancing our knowledge of antiplatelet therapies.

References

Troubleshooting & Optimization

Optimizing Orbofiban Acetate Dosage for In Vivo Animal Studies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Orbofiban (B1677454) Acetate dosage in in vivo animal studies. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimentation.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues encountered during in vivo studies with Orbofiban Acetate.

Issue Potential Cause Recommended Solution
High variability in platelet aggregation inhibition between animals. 1. Inconsistent Drug Administration: Improper oral gavage technique leading to variable dosing. 2. Variable Drug Absorption: Differences in food intake among animals can affect the bioavailability of orally administered this compound. 3. Incorrect Sample Handling: Pre-analytical variables in blood collection and processing can significantly impact platelet function assays.1. Standardize Gavage Technique: Ensure all personnel are thoroughly trained in oral gavage procedures for the specific animal model. Verify the correct placement of the gavage needle and administer the formulation at a consistent rate. 2. Fasting Protocol: Implement a consistent fasting period for all animals before dosing to minimize variability in gastrointestinal absorption. 3. Standardize Blood Collection: Use a consistent and minimally traumatic blood collection technique. Process all samples within the same timeframe after collection and maintain a consistent temperature.
Lower than expected or no inhibition of platelet aggregation. 1. Inadequate Dose: The selected dose of this compound may be too low for the specific animal model or the desired level of inhibition. 2. Poor Drug Formulation: The vehicle used may not be optimal for the solubility and stability of this compound, leading to poor bioavailability. 3. Timing of Blood Collection: Blood samples may be collected at a time point that does not coincide with the peak plasma concentration of the active metabolite of Orbofiban.1. Dose-Response Study: Conduct a pilot dose-response study to determine the optimal dose for achieving the desired level of platelet inhibition in your animal model. 2. Optimize Formulation: Ensure this compound is properly dissolved or suspended in a suitable vehicle. Consider using a vehicle known to enhance the solubility of hydrophobic compounds if necessary. 3. Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: If possible, perform a PK/PD study to determine the time to maximum plasma concentration (Tmax) and correlate it with the peak antiplatelet effect. In guinea pigs, the peak inhibition of platelet aggregation is observed 1-2 hours post-dose.[1]
Excessive bleeding or signs of toxicity in treated animals. 1. Overdosing: The administered dose of this compound is too high, leading to excessive anticoagulation. 2. Concomitant Medications: Use of other medications with antiplatelet or anticoagulant properties can potentiate the effects of this compound.1. Dose Reduction: Reduce the dose of this compound. High doses (≥30 mg/kg in guinea pigs) have been shown to prolong bleeding time.[1] 2. Review Experimental Design: Avoid the concurrent use of other antithrombotic agents unless it is a specific aim of the study. If combination therapy is necessary, consider dose reductions for all agents.
Paradoxical increase in platelet aggregation or pro-thrombotic events. 1. Low Drug Concentration: At sub-therapeutic concentrations, some GPIIb/IIIa antagonists may induce a conformational change in the receptor that could potentially lead to a pro-thrombotic state. 2. Strong Agonist Stimulation: In the presence of strong platelet agonists, Orbofiban has been shown in vitro to block large aggregates while augmenting the formation of small platelet microaggregates.[2]1. Ensure Adequate Dosing: Maintain a therapeutic dose of this compound to achieve sufficient receptor blockade. 2. Consider the Thrombosis Model: Be aware of this potential effect, especially in thrombosis models that involve strong agonist stimulation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an orally active prodrug. Its active metabolite is a non-peptide antagonist of the platelet glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor.[3] By blocking this receptor, it prevents the binding of fibrinogen, the final common pathway of platelet aggregation, thereby inhibiting thrombus formation.[3]

Q2: What is a suitable vehicle for preparing this compound for oral gavage?

A2: While specific formulation details for this compound in preclinical studies are not extensively published, a common approach for oral administration of hydrophobic compounds in rodents is to use a suspension in an aqueous vehicle containing a suspending agent. A typical vehicle could be 0.5% to 1% methylcellulose (B11928114) or carboxymethylcellulose (CMC) in sterile water. It is crucial to ensure a uniform and stable suspension for consistent dosing.

Q3: What are the recommended starting doses for in vivo studies?

A3: The optimal dose will depend on the animal species and the desired level of platelet inhibition. Based on published studies in guinea pigs, oral doses ranging from 3 to 30 mg/kg have been shown to cause a dose-dependent inhibition of platelet aggregation, while doses up to 100 mg/kg have been used to inhibit thrombus formation. For canine models, specific dosages are not as clearly defined in the available literature, but the drug has been shown to be effective in preventing thrombus formation. It is highly recommended to perform a pilot dose-escalation study in the chosen animal model to determine the appropriate dose range for your specific experimental endpoint.

Q4: How should I assess the antiplatelet effect of this compound in vivo?

A4: The antiplatelet effect can be assessed using several methods:

  • Ex Vivo Platelet Aggregometry: This is the most common method. Blood is collected from the animal at various time points after this compound administration, and platelet-rich plasma (PRP) is prepared. The ability of platelets to aggregate in response to agonists such as ADP or collagen is then measured using a platelet aggregometer.

  • Bleeding Time: This in vivo assay measures the time it takes for bleeding to stop from a standardized incision. An increase in bleeding time indicates an antiplatelet effect. The template method for cutaneous bleeding time has been used in guinea pigs treated with Orbofiban.

  • Thrombosis Models: The efficacy of this compound can be evaluated in various animal models of thrombosis, such as arteriovenous shunt models or ferric chloride-induced thrombosis models.

Q5: What are the potential side effects of this compound in animals?

A5: The primary side effect of this compound is an increased risk of bleeding, which is a class effect of GPIIb/IIIa inhibitors. High doses may lead to prolonged bleeding times. Close monitoring of animals for any signs of hemorrhage is essential. In some studies with other GPIIb/IIIa antagonists, thrombocytopenia has been observed.

Quantitative Data Summary

Table 1: In Vivo Efficacy of this compound in Guinea Pigs

Dose (p.o.) Effect on Platelet Aggregation (ADP and Collagen-induced) Effect on Thrombus Formation (Arteriovenous Shunt Model) Effect on Bleeding Time Reference
3-30 mg/kgDose-dependent inhibitionNot specifiedNot specified
≥30 mg/kgNot specifiedDose-dependent inhibitionProlonged
3-100 mg/kgNot specifiedDose-dependent inhibitionNot specified

Table 2: In Vitro Efficacy of Orbofiban's Active Metabolite (SC-57101A)

Concentration Effect on Platelet Aggregation (ADP and Collagen-induced) Reference
0.03-1 µMConcentration-dependent inhibition
500 nMEffective in inhibiting the formation of larger platelet thrombi (≥150 platelets) in a flow model

Experimental Protocols

Protocol 1: Preparation and Administration of this compound by Oral Gavage in Rodents
  • Materials:

    • This compound powder

    • Vehicle (e.g., 0.5% w/v methylcellulose in sterile water)

    • Mortar and pestle or homogenizer

    • Analytical balance

    • Stir plate and stir bar

    • Appropriately sized gavage needles (e.g., 20-22 gauge for mice, 18-20 gauge for rats)

    • Syringes

  • Preparation of Formulation (to be prepared fresh daily):

    • Calculate the required amount of this compound and vehicle based on the desired dose and the number and weight of the animals.

    • Weigh the appropriate amount of this compound powder.

    • If necessary, gently grind the powder in a mortar to a fine consistency.

    • In a suitable container, add a small amount of the vehicle to the powder to create a paste.

    • Gradually add the remaining vehicle while continuously stirring or homogenizing to ensure a uniform suspension.

    • Continuously stir the suspension on a stir plate during dosing to maintain uniformity.

  • Oral Gavage Procedure:

    • Weigh the animal to determine the precise volume of the formulation to be administered. The dosing volume should generally not exceed 10 ml/kg for rodents.

    • Properly restrain the animal to ensure its safety and to allow for correct gavage needle insertion.

    • Measure the gavage needle against the animal to determine the correct insertion depth (from the tip of the nose to the last rib).

    • Gently insert the gavage needle into the esophagus and advance it to the predetermined depth.

    • Slowly administer the formulation.

    • Carefully withdraw the gavage needle.

    • Monitor the animal for any signs of distress immediately after the procedure.

Protocol 2: Ex Vivo Platelet Aggregation Assay
  • Blood Collection:

    • At the desired time point after this compound administration (e.g., 1-2 hours), anesthetize the animal.

    • Collect whole blood via cardiac puncture or from a cannulated artery into a syringe containing an anticoagulant (typically 3.2% sodium citrate, 1 part anticoagulant to 9 parts blood).

    • Gently invert the tube several times to ensure proper mixing.

  • Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

    • Centrifuge the citrated whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP.

    • Carefully aspirate the upper PRP layer and transfer it to a new tube.

    • Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to obtain PPP.

  • Platelet Aggregometry:

    • Allow the PRP to rest at room temperature for at least 30 minutes before starting the assay.

    • Adjust the platelet count in the PRP if necessary using PPP.

    • Calibrate the platelet aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

    • Pipette a sample of PRP into a cuvette with a stir bar and place it in the aggregometer.

    • Add a platelet agonist (e.g., ADP or collagen) at a predetermined concentration to induce aggregation.

    • Record the change in light transmittance over time, which corresponds to the degree of platelet aggregation.

    • Compare the aggregation response in samples from Orbofiban-treated animals to that of vehicle-treated controls.

Visualizations

G cluster_0 Platelet Activation cluster_2 Final Common Pathway Agonists Agonists (Collagen, Thrombin, ADP) Receptors Platelet Surface Receptors Agonists->Receptors InsideOut Inside-Out Signaling (e.g., PLC, PI3K) Receptors->InsideOut GPIIbIIIa_active GPIIb/IIIa Receptor (Active) InsideOut->GPIIbIIIa_active Conformational Change Orbofiban This compound (Oral Prodrug) ActiveMetabolite Active Metabolite Orbofiban->ActiveMetabolite Metabolism ActiveMetabolite->GPIIbIIIa_active Blocks Binding Site GPIIbIIIa_inactive GPIIb/IIIa Receptor (Inactive) Aggregation Platelet Aggregation GPIIbIIIa_active->Aggregation Fibrinogen Fibrinogen Fibrinogen->GPIIbIIIa_active

Caption: Mechanism of action of this compound.

G start Start prep Prepare this compound Formulation start->prep animal_prep Animal Preparation (Fasting) prep->animal_prep dosing Oral Gavage Administration animal_prep->dosing blood_collection Blood Collection at Pre-determined Time Points dosing->blood_collection prp_prep Prepare Platelet-Rich Plasma (PRP) blood_collection->prp_prep aggregometry Perform Ex Vivo Platelet Aggregometry prp_prep->aggregometry data_analysis Analyze Data and Determine Optimal Dose aggregometry->data_analysis end End data_analysis->end

Caption: Experimental workflow for this compound dosage optimization.

G problem High Variability in Platelet Inhibition? cause1 Inconsistent Dosing? problem->cause1 Yes cause2 Variable Absorption? problem->cause2 Yes cause3 Sample Handling Issues? problem->cause3 Yes solution1 Standardize Gavage Technique cause1->solution1 solution2 Implement Fasting Protocol cause2->solution2 solution3 Standardize Blood Collection Protocol cause3->solution3

Caption: Troubleshooting logic for high variability in experimental results.

References

Potential prothrombotic effects of Orbofiban Acetate at low concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of Orbofiban (B1677454) Acetate, particularly its potential prothrombotic effects at low concentrations.

Frequently Asked Questions (FAQs)

Q1: We are observing an unexpected increase in small platelet aggregates in our in vitro experiments with Orbofiban Acetate. Is this a known phenomenon?

A1: Yes, this is a documented effect. While this compound, a glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) antagonist, is expected to inhibit platelet aggregation, it can paradoxically augment the formation of small platelet microaggregates under conditions of strong agonist stimulation.[1] This has been observed in in vitro studies where Orbofiban blocked the formation of large aggregates but significantly increased small aggregates.[1] This phenomenon is thought to be a contributing factor to the prothrombotic events observed in some clinical trials.[1]

Q2: At what concentrations of this compound and agonists is this paradoxical effect most prominent?

A2: The prothrombotic effect is typically observed at low concentrations of this compound in the presence of strong platelet agonists. For instance, in one study, this compound augmented small aggregate formation by three- to six-fold in the presence of 20 µM ADP or 3 µM TRAP-6 (thrombin receptor activating peptide-6).[1] In contrast, at low agonist concentrations (e.g., 0.5 µM ADP), this compound effectively prevents the formation of small platelet aggregates in a concentration-dependent manner.[1]

Q3: What is the proposed mechanism for this paradoxical platelet activation by this compound?

A3: The paradoxical activation is believed to be a class effect of RGD-mimetic GPIIb/IIIa antagonists. The binding of these antagonists can induce a conformational change in the GPIIb/IIIa receptor, mimicking a ligand-bound state. This can lead to "outside-in" signaling, which, in pre-activated platelets, can paradoxically enhance platelet activation pathways. This involves the potentiation of signaling through the GPVI receptor, leading to the activation of Src family kinases and Syk kinase.

Q4: We are having trouble with the reproducibility of our platelet aggregation assays when using this compound. What are some common pitfalls?

A4: Reproducibility in platelet function assays can be challenging. Here are a few key considerations:

  • Agonist Concentration: The paradoxical effect is highly dependent on the strength of the agonist stimulation. Ensure precise and consistent agonist concentrations.

  • Platelet Preparation: The method of platelet-rich plasma (PRP) preparation, including centrifugation speed and time, can impact platelet reactivity. Standardization is crucial.

  • Anticoagulant: The choice of anticoagulant can affect platelet function. Sodium citrate (B86180) is commonly recommended for platelet function tests.

  • Time: Platelet reactivity can change over time after blood collection. It is recommended to perform experiments within a standardized timeframe, typically within 90 minutes of blood draw.

  • Instrumentation: Be mindful of the specific parameters of your detection method (e.g., Laser Light Scatter vs. Light Transmission Aggregometry), as they have different sensitivities to aggregate size.

Q5: How can we confirm that the small aggregates we are observing are indeed activated platelets?

A5: You can assess platelet activation by measuring the surface expression of activation markers such as P-selectin (CD62P) using flow cytometry. Studies have shown that the small microaggregates formed in the presence of Orbofiban and strong agonists still express P-selectin, indicating they are activated.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
No inhibition of aggregation observed Orbofiban concentration too low: The inhibitory effect is dose-dependent.Increase the concentration of this compound in a stepwise manner.
Strong agonist stimulation: High agonist concentrations may overcome the inhibitory effect.Titrate the agonist concentration to find an optimal range for observing inhibition.
Increased small aggregates with high agonist Paradoxical activation: This is a known effect of Orbofiban at low concentrations with strong agonists.This may be the expected result. To confirm, test a range of Orbofiban and agonist concentrations.
High variability between replicates Inconsistent platelet handling: Variations in temperature, mixing, or timing can affect platelet function.Standardize all steps of the experimental protocol, from blood collection to data acquisition.
Donor-specific variability: Platelet reactivity can vary significantly between individuals.If possible, use pooled platelet-rich plasma from multiple donors or perform experiments on platelets from the same donor.
Low P-selectin expression on aggregates Antibody staining issue: The antibody concentration may be suboptimal, or the incubation time may be insufficient.Titrate the anti-P-selectin antibody and optimize the staining protocol.
Reduced P-selectin density: The mean intensity of P-selectin expression on small microaggregates may be diminished.Ensure your flow cytometer is sensitive enough to detect these changes. Consider using a brighter fluorophore-conjugated antibody.

Quantitative Data

Table 1: Effect of this compound on Platelet Aggregation in the Presence of Weak vs. Strong Agonists

AgonistThis compound ConcentrationEffect on Small AggregatesEffect on Large AggregatesReference
0.5 µM ADPConcentration-dependentPreventionN/A (not formed)
20 µM ADPNot specified3- to 6-fold augmentationBlocked
3 µM TRAP-6Not specified3- to 6-fold augmentationBlocked

Experimental Protocols

Platelet Aggregation Monitoring using Laser Light Scatter (LSS) Technology

This protocol is a general guideline based on published methodologies for assessing platelet aggregation.

1. Preparation of Platelet-Rich Plasma (PRP): a. Collect whole blood from healthy, consenting donors into tubes containing 3.2% or 3.8% sodium citrate. b. Allow the whole blood to rest for 30 minutes at room temperature. c. Centrifuge the blood at 150-200 x g for 10-15 minutes at room temperature to obtain PRP. d. Carefully collect the upper PRP layer without disturbing the buffy coat. e. Adjust the platelet count of the PRP to a standardized concentration (e.g., 250 x 10⁹/L) using platelet-poor plasma (PPP), which is obtained by further centrifuging the remaining blood at a higher speed (e.g., 1500-2000 x g for 15 minutes).

2. Platelet Aggregation Assay: a. Pre-warm the PRP samples to 37°C for a few minutes before the assay. b. Add the desired concentration of this compound or vehicle control to the PRP and incubate for a specified time (e.g., 5-10 minutes) at 37°C. c. Place the cuvette with the PRP sample into the LSS aggregometer. d. Add the platelet agonist (e.g., ADP or TRAP-6) to the cuvette to initiate aggregation. e. Monitor and record the changes in light scattering over time. The instrument software will typically quantify the formation of small, medium, and large aggregates.

3. Data Analysis: a. Quantify the extent of small, medium, and large aggregate formation based on the instrument's output, which is often expressed as a change in light scatter intensity or particle count. b. Compare the aggregation profiles of samples treated with this compound to the vehicle control.

Flow Cytometry for P-selectin Expression

This protocol provides a general framework for measuring platelet activation.

1. Sample Preparation: a. Use citrated whole blood or PRP. b. Aliquot the blood/PRP into flow cytometry tubes. c. Add this compound or vehicle control and incubate as required. d. Add the platelet agonist and incubate for a specific time at 37°C to induce activation.

2. Antibody Staining: a. To each tube, add a fluorescently-labeled anti-P-selectin (CD62P) antibody and an antibody to a general platelet marker (e.g., CD41 or CD61) to gate the platelet population. b. Incubate the samples in the dark at room temperature for 15-20 minutes. c. Add a suitable buffer (e.g., phosphate-buffered saline) to stop the reaction. Some protocols may recommend a fixation step with paraformaldehyde, but this should be tested for its effect on fluorescence.

3. Flow Cytometry Analysis: a. Acquire the samples on a flow cytometer. b. Gate on the platelet population based on their forward and side scatter characteristics and the expression of the pan-platelet marker. c. Analyze the expression of P-selectin on the gated platelet population. d. Quantify the percentage of P-selectin positive platelets and the mean fluorescence intensity (MFI).

Visualizations

Signaling_Pathway cluster_agonist Strong Agonist Stimulation cluster_platelet Platelet cluster_membrane Cell Membrane Agonist e.g., ADP, TRAP-6 Agonist_Receptor Agonist Receptor Agonist->Agonist_Receptor Binds GPIIbIIIa GPIIb/IIIa Receptor GPVI GPVI Receptor GPIIbIIIa->GPVI Potentiates Signaling Src Src Family Kinases GPVI->Src Activates Agonist_Receptor->GPIIbIIIa Pre-activates Syk Syk Kinase Src->Syk Activates Activation_Signal Enhanced Activation Signal Syk->Activation_Signal Leads to Microaggregates Small Microaggregate Formation Activation_Signal->Microaggregates Orbofiban This compound (Low Concentration) Orbofiban->GPIIbIIIa Binds & Induces 'Ligand-Bound' State

Caption: Paradoxical signaling by this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_treatment Experimental Treatment cluster_analysis Analysis cluster_outcome Expected Outcome Blood Whole Blood Collection (Sodium Citrate) PRP Prepare Platelet-Rich Plasma (PRP) Blood->PRP Incubate_Orbofiban Incubate PRP with This compound or Vehicle PRP->Incubate_Orbofiban Add_Agonist Add Strong Agonist (e.g., 20µM ADP) Incubate_Orbofiban->Add_Agonist LSS Laser Light Scatter (LSS) Analysis for Aggregates Add_Agonist->LSS Flow Flow Cytometry for P-selectin Expression Add_Agonist->Flow Outcome Increased Small Aggregates Decreased Large Aggregates P-selectin Positive Microaggregates LSS->Outcome Flow->Outcome

Caption: Workflow for investigating Orbofiban's effects.

Troubleshooting_Logic Start Unexpected Increase in Small Aggregates? Check_Agonist Check Agonist Concentration (Is it a strong stimulus?) Start->Check_Agonist Yes Troubleshoot_Assay Troubleshoot Assay Variability (e.g., Platelet Handling, Timing) Start->Troubleshoot_Assay No Check_Orbofiban Check Orbofiban Concentration (Is it in the low range?) Check_Agonist->Check_Orbofiban Paradoxical_Effect Likely Paradoxical Activation Effect Check_Orbofiban->Paradoxical_Effect Yes Check_Orbofiban->Troubleshoot_Assay No Confirm_Activation Confirm with P-selectin Staining Paradoxical_Effect->Confirm_Activation

Caption: Troubleshooting logic for unexpected results.

References

Impact of different anticoagulants on Orbofiban Acetate efficacy in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Orbofiban Acetate. The focus is on mitigating the impact of different anticoagulants on the efficacy of this compound in various platelet function assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is an orally active prodrug. Its active form is a potent antagonist of the platelet glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor.[1][2][3] By blocking this receptor, Orbofiban prevents fibrinogen from binding to platelets, which is a critical step in platelet aggregation and thrombus formation.[3][4] This inhibitory action is the basis for its antiplatelet effect.

Q2: Which are the most common assays to measure this compound efficacy?

A2: The most common in vitro assays to determine the efficacy of this compound are:

  • Light Transmission Aggregometry (LTA): Considered the "gold standard" for assessing platelet aggregation. It measures the change in light transmission through a platelet-rich plasma (PRP) sample as platelets aggregate in response to an agonist like ADP or collagen.

  • Flow Cytometry: This technique can be used to assess platelet activation markers, such as P-selectin expression, and to determine the occupancy of GPIIb/IIIa receptors by Orbofiban. It has the advantage of requiring smaller blood volumes and can be used in patients with low platelet counts.

Q3: Why is the choice of anticoagulant important when studying this compound's effect on platelets?

A3: The choice of anticoagulant is crucial because it can significantly influence platelet function and the accuracy of the assay results. Anticoagulants prevent blood from clotting, which is necessary for platelet assays, but they can also directly affect platelet activation and aggregation, potentially confounding the interpretation of this compound's inhibitory effects.

Troubleshooting Guide

This guide addresses specific issues that may arise during in vitro experiments with this compound, particularly concerning the use of different anticoagulants.

Issue 1: Inconsistent or Unexpected Platelet Aggregation Results

Potential Cause: The anticoagulant used for blood collection may be interfering with the assay. Different anticoagulants have varied effects on platelet function.

Recommended Actions:

  • Anticoagulant Selection:

    • Sodium Citrate (B86180): This is the most commonly used anticoagulant for platelet aggregation studies. However, it works by chelating calcium, which is essential for platelet aggregation. This can sometimes lead to lower platelet responses. Studies have shown that a concentration of 109 mM sodium citrate may be preferable to 129 mM for better platelet aggregation.

    • Heparin: Heparin acts by potentiating antithrombin III and does not chelate calcium. Some studies suggest that heparin may better preserve platelet function over time compared to citrate. However, heparin can also directly activate platelets and may not be suitable for all assays.

    • Direct Thrombin Inhibitors (e.g., Dabigatran, Hirudin) and Factor Xa Inhibitors (e.g., Rivaroxaban, Apixaban): These anticoagulants can directly interfere with platelet activation and aggregation assays. For instance, some direct thrombin inhibitors have been shown to increase platelet aggregation in certain assays. Factor Xa inhibitors have been reported to have minimal effect on ADP, epinephrine, or collagen-induced platelet aggregation in some studies.

  • Standardize Collection Procedures: Ensure a consistent blood-to-anticoagulant ratio (typically 9:1 for citrate tubes) and gentle mixing to avoid platelet activation.

  • Consider the Agonist: The choice and concentration of the platelet agonist (e.g., ADP, collagen, thrombin) can influence the results. Ensure you are using a concentration that provides a consistent and submaximal response to effectively measure inhibition.

Issue 2: High Variability in this compound's Inhibitory Effect

Potential Cause: The anticoagulant may be modulating the effect of this compound on the GPIIb/IIIa receptor.

Recommended Actions:

  • Calcium Concentration: Since GPIIb/IIIa receptor conformation and ligand binding are calcium-dependent, the choice of anticoagulant can be critical. Citrate's calcium-chelating effect might alter the receptor's availability or conformation, potentially influencing Orbofiban's binding affinity. When using citrate, some protocols recommend the addition of calcium to the platelet-rich plasma before performing the assay.

  • Control Experiments: Run parallel experiments with different anticoagulants to understand their baseline effect on platelet aggregation in your specific assay system. This will help in distinguishing the anticoagulant's effect from Orbofiban's inhibitory action.

Data Presentation

Table 1: Summary of Anticoagulant Effects on Platelet Function Assays

AnticoagulantMechanism of ActionAdvantages for Platelet AssaysDisadvantages & Potential Interference with Orbofiban Assays
Sodium Citrate Calcium ChelatorStandard for most coagulation and platelet aggregation tests.Can reduce platelet reactivity due to calcium chelation. May alter GPIIb/IIIa conformation.
Heparin Potentiates Antithrombin IIIPreserves platelet function well over time.Can directly activate platelets and may cause platelet aggregation.
Warfarin Vitamin K AntagonistPrimarily affects coagulation factors, with less direct impact on platelets in vitro.Some studies suggest a mild increase in collagen or epinephrine-induced aggregation with prolonged INR.
Direct Thrombin Inhibitors (e.g., Dabigatran) Directly inhibit Thrombin (Factor IIa)Specific mechanism of action.Can directly inhibit thrombin-induced platelet aggregation but may paradoxically increase aggregation in some assays.
Factor Xa Inhibitors (e.g., Rivaroxaban) Directly inhibit Factor XaSpecific mechanism of action.Generally reported to have minimal effect on ADP, epinephrine, or collagen-induced platelet aggregation. May attenuate thrombin-mediated platelet activation.

Experimental Protocols

Protocol 1: Light Transmission Aggregometry (LTA)

This protocol outlines the general steps for assessing the effect of this compound on platelet aggregation using LTA.

  • Blood Collection:

    • Draw whole blood into a tube containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).

    • Gently invert the tube 3-4 times to mix. Do not shake.

    • Process the blood within 2 hours of collection.

  • Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

    • Centrifuge the whole blood at 200 x g for 15 minutes at room temperature to obtain PRP.

    • Carefully transfer the supernatant (PRP) to a new tube.

    • Centrifuge the remaining blood at 2000 x g for 20 minutes to obtain PPP.

  • Platelet Count Adjustment:

    • Determine the platelet count in the PRP and adjust to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP if necessary.

  • Assay Procedure:

    • Pre-warm the PRP and PPP samples to 37°C.

    • Calibrate the aggregometer with PPP (100% aggregation) and PRP (0% aggregation).

    • Add a small volume of this compound at the desired concentration (or vehicle control) to the PRP and incubate for a specified time.

    • Add a platelet agonist (e.g., ADP, collagen) to initiate aggregation.

    • Record the change in light transmission for 5-10 minutes.

  • Data Analysis:

    • Determine the maximum percentage of platelet aggregation.

    • Calculate the percentage inhibition of aggregation by this compound compared to the vehicle control.

Protocol 2: Flow Cytometry for GPIIb/IIIa Occupancy

This protocol provides a general workflow for measuring the binding of this compound to the GPIIb/IIIa receptor on platelets.

  • Blood Collection:

    • Collect whole blood into tubes containing an appropriate anticoagulant (e.g., citrate or a specific thrombin inhibitor).

  • Sample Preparation:

    • Aliquot whole blood into tubes.

    • Add different concentrations of this compound or a vehicle control and incubate.

  • Staining:

    • Add a fluorescently labeled antibody that recognizes the activated GPIIb/IIIa receptor (e.g., PAC-1 for human platelets) or a fluorescently labeled fibrinogen.

    • Add a fluorescently labeled antibody to a general platelet marker (e.g., CD41 or CD61) to identify the platelet population.

    • Incubate in the dark at room temperature.

  • Fixation (Optional):

    • Fix the samples with a suitable fixative (e.g., paraformaldehyde).

  • Data Acquisition:

    • Acquire the samples on a flow cytometer.

    • Gate on the platelet population based on forward and side scatter and the platelet-specific marker.

  • Data Analysis:

    • Determine the mean fluorescence intensity (MFI) of the GPIIb/IIIa activation marker in the presence of different concentrations of this compound.

    • Calculate the percentage of receptor occupancy based on the reduction in MFI compared to the control.

Visualizations

Orbofiban_Mechanism_of_Action cluster_platelet Platelet cluster_plasma Plasma cluster_aggregation Platelet Aggregation GPIIb_IIIa GPIIb/IIIa Receptor (Inactive) Activated_GPIIb_IIIa GPIIb/IIIa Receptor (Active) GPIIb_IIIa->Activated_GPIIb_IIIa Platelet Activation Crosslinking Platelet Cross-linking Activated_GPIIb_IIIa->Crosslinking Leads to Fibrinogen Fibrinogen Fibrinogen->Activated_GPIIb_IIIa Binds Orbofiban This compound (Active Form) Orbofiban->Activated_GPIIb_IIIa Blocks Binding

Caption: Mechanism of action of this compound.

LTA_Workflow cluster_sample_prep Sample Preparation cluster_assay LTA Assay cluster_analysis Data Analysis Blood_Collection Whole Blood Collection (e.g., Citrate) Centrifuge_PRP Centrifugation (200g) to get PRP Blood_Collection->Centrifuge_PRP Centrifuge_PPP Centrifugation (2000g) to get PPP Centrifuge_PRP->Centrifuge_PPP Calibration Calibrate Aggregometer (PRP=0%, PPP=100%) Centrifuge_PPP->Calibration Incubation Incubate PRP with This compound Calibration->Incubation Add_Agonist Add Platelet Agonist (e.g., ADP) Incubation->Add_Agonist Measure Measure Light Transmission Add_Agonist->Measure Max_Aggregation Determine Max % Aggregation Measure->Max_Aggregation Inhibition Calculate % Inhibition Max_Aggregation->Inhibition

Caption: Experimental workflow for Light Transmission Aggregometry.

Caption: Troubleshooting logic for this compound assays.

References

Technical Support Center: Overcoming Variability in Platelet Response to Orbofiban Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro experiments with Orbofiban (B1677454) Acetate. The information is tailored for researchers, scientists, and drug development professionals aiming to achieve consistent and reliable results in their platelet aggregation studies.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low or no inhibition of platelet aggregation with Orbofiban Acetate in my in vitro assay?

A1: this compound is a prodrug and is inactive in its initial form. For in vitro experiments, it requires conversion to its active metabolite. If you are not observing the expected inhibitory effect, ensure you are using the active form of Orbofiban.

Q2: My platelet aggregation results with this compound are highly variable between experiments. What are the potential causes?

A2: Variability in platelet aggregation assays can arise from several factors:

  • Pre-analytical Variables: Differences in blood collection techniques, the anticoagulant used, and sample handling can all impact platelet reactivity.

  • Donor Variability: Genetic polymorphisms, such as those in the GPIIIa (PlA polymorphism) and GNB3 genes, can significantly affect an individual's platelet response to Orbofiban.

  • Agonist Preparation: The concentration and freshness of the platelet agonist (e.g., ADP, collagen) are critical for consistent results.

  • Instrument Calibration: Ensure your aggregometer or flow cytometer is properly calibrated and maintained.

Q3: I've noticed that at high agonist concentrations, this compound seems to have a reduced inhibitory effect and may even enhance the formation of small platelet aggregates. Why does this happen?

A3: This phenomenon is known as paradoxical platelet activation and has been observed with some GPIIb/IIIa antagonists.[1] At strong agonist stimulation, while large aggregate formation is blocked, the formation of small, activated microaggregates can be augmented.[2] This is thought to be due to the antagonist inducing a conformational change in the GPIIb/IIIa receptor that can, under certain conditions, initiate signaling events that lead to platelet activation.[1]

Q4: Can the choice of anticoagulant affect my results when studying this compound?

A4: Yes, the choice of anticoagulant can influence platelet function and the apparent efficacy of GPIIb/IIIa inhibitors. Citrate (B86180) is a commonly used anticoagulant, but it chelates calcium, which can affect the conformation and function of the GPIIb/IIIa receptor.[1] Heparin is an alternative that does not chelate calcium, but it can have its own effects on platelet activation. Consistency in the anticoagulant used is crucial for reproducible results.

Troubleshooting Guides

Light Transmission Aggregometry (LTA)
IssuePotential CauseRecommended Action
High baseline noise or spontaneous aggregation Platelet activation during sample preparation.Ensure gentle handling of blood samples. Use a clean venipuncture and discard the first few milliliters of blood. Process samples at room temperature and within 2-4 hours of collection.
Inconsistent aggregation curves between replicates Inadequate mixing of platelet-rich plasma (PRP) or agonist. Pipetting errors.Gently invert the PRP tube before taking aliquots. Ensure pipettes are calibrated and use proper pipetting techniques.
No or weak response to a known agonist Low platelet count in PRP. Improper agonist concentration or degradation.Check the platelet count in your PRP and adjust if necessary (a typical range is 200-300 x 10⁹/L).[3] Prepare fresh agonist solutions for each experiment.
Variability in this compound's inhibitory effect Donor-specific genetic factors (e.g., PlA1/A2 polymorphism). Inconsistent incubation time with Orbofiban.Screen donors for relevant genetic polymorphisms if possible. Standardize the pre-incubation time of PRP with this compound's active metabolite before adding the agonist.
Flow Cytometry for Platelet Activation Markers (e.g., P-selectin)
IssuePotential CauseRecommended Action
High background fluorescence in unstimulated samples Platelet activation during sample handling or staining.Use a "no-wash, no-lyse" protocol in whole blood to minimize manipulation. Handle samples gently and avoid vortexing.
Poor separation of positive and negative populations Incorrect antibody concentration. Inappropriate instrument settings (e.g., compensation, voltage).Titrate antibodies to determine the optimal staining concentration. Optimize instrument settings using control samples.
Low signal for activation markers after stimulation Insufficient agonist concentration or incubation time. Use of washed platelets, which can become refractory to stimulation.Perform a dose-response and time-course experiment for your agonist. Whenever possible, use fresh whole blood for the assay.
Discrepancy between P-selectin expression and aggregation results Orbofiban may inhibit aggregation while still allowing for some level of platelet activation and degranulation.Correlate P-selectin expression with other activation markers, such as PAC-1 binding, which directly measures the activated conformation of GPIIb/IIIa.

Quantitative Data Summary

The following tables summarize key quantitative data related to the in vitro effects of Orbofiban and factors contributing to response variability.

Table 1: In Vitro Efficacy of Orbofiban's Active Metabolite (SC-57101A)

AgonistSC-57101A Concentration (µM)Inhibition of Platelet Aggregation
ADP0.03 - 1Concentration-dependent inhibition
Collagen0.03 - 1Concentration-dependent inhibition

Table 2: Effect of Orbofiban on Platelet Aggregate Size under High Agonist Stimulation

AgonistOrbofiban Effect on Large AggregatesOrbofiban Effect on Small Aggregates
20 µM ADP or 3 µM TRAP-6BlockedAugmented by 3- to 6-fold

Table 3: Influence of Genetic Polymorphisms on Platelet Aggregation

GenotypeAgonist (Low Concentration)Platelet Aggregation Response
GNB3 CC-genotype2 µM ADP, 1 µM U-46619, 5 µM EpinephrineEnhanced aggregation compared to carriers of the 825T-allele
GNB3 CC-genotype + GPIIIa Pl(A2) allele2 µM ADP, 1 µM U-46619, 5 µM EpinephrineFurther enhanced aggregation

Detailed Experimental Protocols

Light Transmission Aggregometry (LTA) for this compound Efficacy

Objective: To assess the inhibitory effect of the active metabolite of this compound on agonist-induced platelet aggregation in platelet-rich plasma (PRP).

Materials:

  • Whole blood from healthy, consenting donors who have not taken antiplatelet medication for at least two weeks.

  • 3.2% Sodium Citrate anticoagulant tubes.

  • Active metabolite of this compound.

  • Platelet agonist (e.g., ADP, collagen).

  • Platelet-poor plasma (PPP).

  • Light Transmission Aggregometer.

Methodology:

  • Blood Collection: Collect whole blood into 3.2% sodium citrate tubes (9:1 blood to anticoagulant ratio). Discard the first 2-3 mL to avoid tissue factor contamination.

  • PRP Preparation: Centrifuge the blood at 200 x g for 15 minutes at room temperature. Carefully aspirate the upper PRP layer.

  • PPP Preparation: Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP.

  • Platelet Count Adjustment: Measure the platelet count in the PRP and adjust to a standardized concentration (e.g., 250 x 10⁹/L) with PPP if necessary.

  • Aggregometer Setup: Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation) at 37°C.

  • Incubation: Add the desired concentration of the Orbofiban active metabolite (or vehicle control) to the PRP in a cuvette with a stir bar and incubate for a standardized time (e.g., 5-15 minutes).

  • Aggregation: Add the platelet agonist to initiate aggregation and record the change in light transmission for 5-10 minutes.

Flow Cytometry for P-selectin Expression

Objective: To measure the effect of the active metabolite of this compound on the surface expression of P-selectin on platelets following agonist stimulation.

Materials:

  • Whole blood from healthy, consenting donors.

  • 3.2% Sodium Citrate anticoagulant tubes.

  • Active metabolite of this compound.

  • Platelet agonist (e.g., ADP, TRAP-6).

  • Fluorochrome-conjugated antibodies: anti-CD61 (platelet identification) and anti-CD62P (P-selectin).

  • Fixative solution (e.g., 1% paraformaldehyde).

  • Flow Cytometer.

Methodology:

  • Blood Collection: Collect whole blood into 3.2% sodium citrate tubes.

  • Incubation: In a microtiter plate or flow cytometry tubes, add a small volume of whole blood. Add the active metabolite of this compound or vehicle control and incubate.

  • Stimulation: Add the platelet agonist and incubate for the desired time at room temperature.

  • Staining: Add the fluorochrome-conjugated antibodies (anti-CD61 and anti-CD62P) and incubate in the dark.

  • Fixation: Add a fixative solution to stop the reaction and stabilize the cells.

  • Acquisition: Acquire the samples on a flow cytometer, gating on the platelet population based on CD61 expression and light scatter properties.

  • Analysis: Analyze the percentage of P-selectin positive platelets and the mean fluorescence intensity.

Visualizations

GPIIb_IIIa_Signaling_Pathway cluster_agonists Platelet Agonists cluster_inside_out Inside-Out Signaling cluster_outside_in Outside-In Signaling Agonists Thrombin, ADP, Collagen, TXA2 Receptors GPCRs, GPVI Agonists->Receptors binds Signaling_Cascade Intracellular Signaling (e.g., PLC, PKC, Ca2+) Receptors->Signaling_Cascade activates GPIIb_IIIa_inactive Inactive GPIIb/IIIa Signaling_Cascade->GPIIb_IIIa_inactive conformational change GPIIb_IIIa_active Active GPIIb/IIIa GPIIb_IIIa_inactive->GPIIb_IIIa_active activates Fibrinogen Fibrinogen GPIIb_IIIa_active->Fibrinogen binds Aggregation Platelet Aggregation Fibrinogen->Aggregation cross-links platelets Paradoxical_Activation Paradoxical Activation (with Orbofiban) Paradoxical_Activation->GPIIb_IIIa_active Orbofiban Orbofiban (Active Metabolite) Orbofiban->GPIIb_IIIa_active blocks fibrinogen binding Orbofiban->Paradoxical_Activation can induce

Caption: GPIIb/IIIa Signaling Pathway and Orbofiban's Mechanism of Action.

Troubleshooting_Workflow Start Inconsistent Orbofiban Response Observed Check_Prodrug Are you using the active metabolite? Start->Check_Prodrug Check_Preanalytical Review Pre-analytical Variables Check_Prodrug->Check_Preanalytical Yes End Consistent Results Check_Prodrug->End No (Use Active Form) Check_Analytical Review Analytical Variables Check_Preanalytical->Check_Analytical Consider_Genetics Consider Donor Genetic Polymorphisms Check_Analytical->Consider_Genetics Paradoxical_Activation Investigate Paradoxical Activation Consider_Genetics->Paradoxical_Activation Paradoxical_Activation->End

Caption: Troubleshooting Workflow for this compound Experiments.

References

Preventing off-target effects of Orbofiban Acetate in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Orbofiban (B1677454) Acetate in cellular assays, with a focus on preventing and troubleshooting off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Orbofiban Acetate?

This compound is an orally active prodrug whose active metabolite is a potent and specific antagonist of the platelet glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor, also known as integrin αIIbβ3.[1] Its primary function is to inhibit the binding of fibrinogen to this receptor, thereby preventing platelet aggregation induced by various agonists.[1]

Q2: Besides inhibiting platelet aggregation, are there any known off-target or unexpected effects of Orbofiban?

Yes, a significant unexpected effect has been observed in in vitro platelet studies. Under conditions of strong agonist stimulation (e.g., high concentrations of ADP or thrombin receptor activating peptide), Orbofiban can paradoxically augment the formation of small platelet microaggregates while simultaneously blocking the formation of large aggregates.[2] This phenomenon may be linked to the pro-thrombotic events observed in some clinical trials.[2] Additionally, Orbofiban has been shown to induce apoptosis in rat cardiomyocytes through the direct activation of procaspase-3, an RGD-dependent mechanism that is independent of its integrin inhibitory activity.[3]

Q3: Is this compound known to be cytotoxic to cell lines other than cardiomyocytes?

Currently, there is limited publicly available data on the broad cytotoxicity of this compound across a wide range of cell lines. The known apoptotic effect in cardiomyocytes highlights the potential for off-target effects in other cell types, particularly in long-duration experiments. It is recommended that researchers perform baseline cytotoxicity assays (e.g., MTT, LDH release) on their specific cell line of interest to determine the appropriate concentration range and incubation time for their experiments.

Q4: How specific is Orbofiban for the αIIbβ3 integrin over other integrins?

Q5: My in vitro results with this compound are not consistent with published data. What could be the cause?

Discrepancies in results can arise from several factors:

  • Agonist Concentration: As mentioned, the effect of Orbofiban can vary significantly with the concentration of the platelet agonist used.

  • Cellular Context: The expression levels of αIIbβ3 and other integrins can vary between cell types and culture conditions, influencing the observed effect.

  • Compound Stability: Ensure proper storage and handling of this compound to prevent degradation.

  • Assay-Specific Interferences: Small molecules can interfere with assay readouts (e.g., autofluorescence). It is important to include appropriate controls to rule out such artifacts.

Troubleshooting Guides

Issue 1: Unexpected Increase in Small Cell Aggregates or Pro-thrombotic Markers
Possible Cause Troubleshooting Steps
High Agonist Concentration Titrate the concentration of the agonist used to stimulate the cells. The paradoxical pro-aggregatory effect of Orbofiban is more pronounced at high agonist concentrations.
Off-Target Signaling Investigate downstream markers of platelet activation (e.g., P-selectin expression) on the small aggregates to confirm their activation state. Consider using an alternative GPIIb/IIIa antagonist with a different chemical scaffold to see if the effect is reproducible.
Experimental Artifact Ensure proper mixing and handling of cell suspensions to prevent mechanical aggregation. Use a particle size analyzer to quantify the size distribution of aggregates.
Issue 2: Observed Cytotoxicity or Apoptosis in Non-Platelet Cell Lines
Possible Cause Troubleshooting Steps
Direct Procaspase-3 Activation Orbofiban can directly activate procaspase-3 in an RGD-dependent manner, leading to apoptosis. If your cells express procaspase-3, consider this as a potential off-target effect.
Concentration and Incubation Time Perform a dose-response and time-course experiment to determine the cytotoxic threshold of Orbofiban in your specific cell line using assays like MTT, LDH release, or Annexin V staining.
Mitochondrial Dysfunction Although not specifically reported for Orbofiban, some small molecules can induce cytotoxicity through mitochondrial toxicity. Consider assessing mitochondrial membrane potential (e.g., using JC-1 dye).
Issue 3: Discrepancy Between Biochemical and Cellular Assay Potency
Possible Cause Troubleshooting Steps
Cell Permeability The active metabolite of this compound needs to reach its target. Poor cell permeability can lead to a higher apparent IC50 in cellular assays compared to biochemical assays.
Protein Binding Orbofiban may bind to plasma proteins or other proteins in the cell culture medium, reducing its free concentration available to bind to the target integrin.
Efflux Pumps Cells may actively transport Orbofiban out of the cytoplasm via efflux pumps like P-glycoprotein. Consider using an efflux pump inhibitor as a control experiment.

Data Presentation

Table 1: Comparative Efficacy of GPIIb/IIIa Antagonists in In Vitro Assays

CompoundAssayTargetIC50 / EffectReference
Orbofiban Platelet Aggregation (ADP-induced)αIIbβ3Concentration-dependent inhibition
Platelet Aggregation (Collagen-induced)αIIbβ3Concentration-dependent inhibition
Thrombus Formation (in vitro flow)αIIbβ3Effective at inhibiting larger platelet thrombi at 500 nM
Roxifiban Thrombus Formation (in vitro flow)αIIbβ3Abrogated formation of thrombi >20 platelets at 60 nM

Table 2: Summary of Known On-Target and Off-Target Effects of Orbofiban

EffectTarget/MechanismCellular ContextNotesReference
Inhibition of Platelet Aggregation Integrin αIIbβ3PlateletsPrimary on-target effect
Augmentation of Small Platelet Microaggregates Unknown (paradoxical effect)Platelets (with strong agonist stimulation)May contribute to pro-thrombotic events
Induction of Apoptosis Direct activation of procaspase-3Rat CardiomyocytesRGD-dependent, integrin-independent

Experimental Protocols

Protocol 1: Platelet Aggregation Assay

Objective: To assess the effect of this compound on platelet aggregation in response to an agonist.

Materials:

  • Platelet-rich plasma (PRP)

  • Agonist (e.g., ADP, thrombin receptor activating peptide)

  • This compound stock solution

  • Platelet aggregometer

Methodology:

  • Prepare PRP from fresh whole blood by centrifugation.

  • Pre-warm PRP to 37°C.

  • Add this compound or vehicle control to the PRP and incubate for the desired time.

  • Place the PRP sample in the aggregometer and establish a baseline reading.

  • Add the agonist to induce platelet aggregation and record the change in light transmittance over time.

  • Analyze the aggregation curves to determine the percentage of inhibition.

Troubleshooting:

  • High background aggregation: Use fresh PRP and handle gently to avoid premature activation.

  • No aggregation with agonist: Ensure the agonist is at an effective concentration.

  • Paradoxical increase in small aggregates: Use a lower concentration of agonist or analyze aggregate size distribution.

Protocol 2: Cell Adhesion Assay

Objective: To evaluate the effect of this compound on cell adhesion to an extracellular matrix (ECM) protein.

Materials:

  • Adherent cell line expressing relevant integrins

  • 96-well plate coated with an ECM protein (e.g., fibronectin, vitronectin)

  • This compound stock solution

  • Cell staining reagent (e.g., crystal violet)

Methodology:

  • Coat the wells of a 96-well plate with the desired ECM protein and block non-specific binding sites.

  • Pre-incubate the cells with various concentrations of this compound or vehicle control.

  • Seed the pre-incubated cells onto the coated plate and allow them to adhere for a specified time.

  • Gently wash away non-adherent cells.

  • Stain the remaining adherent cells with crystal violet.

  • Solubilize the dye and measure the absorbance to quantify cell adhesion.

Troubleshooting:

  • Poor cell attachment: Ensure the plate is properly coated and the cells are healthy.

  • High background: Optimize the blocking step to prevent non-specific cell binding.

  • No effect of Orbofiban: Confirm that the chosen cell line expresses αIIbβ3 or another integrin that Orbofiban may be targeting off-target, and that this integrin is involved in adhesion to the chosen ECM.

Protocol 3: Transwell Migration Assay

Objective: To assess the impact of this compound on cell migration.

Materials:

  • Transwell inserts with appropriate pore size

  • Cell line of interest

  • Chemoattractant (e.g., serum, specific growth factors)

  • This compound stock solution

Methodology:

  • Place the Transwell inserts into a 24-well plate containing medium with a chemoattractant in the lower chamber.

  • Pre-treat the cells with this compound or vehicle control.

  • Seed the pre-treated cells into the upper chamber of the Transwell insert.

  • Incubate for a sufficient time to allow cell migration through the porous membrane.

  • Remove non-migrated cells from the upper surface of the membrane.

  • Fix and stain the migrated cells on the lower surface of the membrane.

  • Count the number of migrated cells under a microscope.

Troubleshooting:

  • Low cell migration: Ensure the chemoattractant gradient is optimal and the pore size of the insert is appropriate for the cell type.

  • High background (cells on top of the membrane): Optimize the removal of non-migrated cells.

  • Cell death during the assay: Perform a cytotoxicity assay to ensure the concentrations of Orbofiban used are non-toxic for the duration of the migration assay.

Mandatory Visualizations

G cluster_0 Integrin αIIbβ3 Signaling Pathway Agonist Agonist (e.g., Thrombin, ADP) GPCR GPCR Agonist->GPCR InsideOut Inside-Out Signaling GPCR->InsideOut Integrin_inactive Integrin αIIbβ3 (Inactive) InsideOut->Integrin_inactive Integrin_active Integrin αIIbβ3 (Active) Integrin_inactive->Integrin_active Conformational Change Fibrinogen Fibrinogen Integrin_active->Fibrinogen OutsideIn Outside-In Signaling Integrin_active->OutsideIn Orbofiban This compound Orbofiban->Integrin_active Block Inhibition PlateletAggregation Platelet Aggregation Fibrinogen->PlateletAggregation OutsideIn->PlateletAggregation G cluster_1 Troubleshooting Workflow for Unexpected Cellular Effects Start Unexpected Result Observed (e.g., increased microaggregates, cytotoxicity) CheckConcentration Verify Orbofiban and Agonist Concentrations Start->CheckConcentration CheckConcentration->Start Concentrations Incorrect RunControls Run Appropriate Controls (Vehicle, Unrelated Inhibitor) CheckConcentration->RunControls Concentrations Correct AssessCytotoxicity Perform Cytotoxicity Assay (MTT, LDH, Annexin V) RunControls->AssessCytotoxicity OffTargetHypothesis Hypothesize Off-Target Effect AssessCytotoxicity->OffTargetHypothesis Cytotoxicity Observed OnTargetHypothesis Hypothesize On-Target but Context-Dependent Effect AssessCytotoxicity->OnTargetHypothesis No Cytotoxicity ValidateOffTarget Validate Off-Target (e.g., caspase-3 activity assay) OffTargetHypothesis->ValidateOffTarget ModifyProtocol Modify Experimental Protocol (e.g., lower agonist concentration) OnTargetHypothesis->ModifyProtocol End Interpretation of Results ValidateOffTarget->End ModifyProtocol->End G cluster_2 Experimental Workflow for Assessing Off-Target Effects Start Select Cell Line Cytotoxicity Dose-Response Cytotoxicity Assay (e.g., MTT) Start->Cytotoxicity Selectivity Integrin Selectivity Panel (Binding or Functional Assays) Cytotoxicity->Selectivity Determine Non-Toxic Concentration Range Phenotypic Phenotypic Assays (Adhesion, Migration) Selectivity->Phenotypic Mechanism Mechanistic Follow-up (e.g., Western Blot for Apoptosis Markers) Phenotypic->Mechanism If Off-Target Phenotype is Observed DataAnalysis Data Analysis and Interpretation Phenotypic->DataAnalysis If No Off-Target Phenotype Mechanism->DataAnalysis

References

Validation & Comparative

Efficacy of Orbofiban Acetate compared to other oral GPIIb/IIIa antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for potent oral antiplatelet therapies led to the development of Glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor antagonists, a class of drugs designed to block the final common pathway of platelet aggregation. While intravenous GPIIb/IIIa inhibitors demonstrated significant efficacy in acute coronary syndromes (ACS) and percutaneous coronary interventions (PCI), the oral formulations, including Orbofiban (B1677454) Acetate, Lotrafiban, Sibrafiban, and Xemilofiban, yielded disappointing results in large-scale clinical trials. This guide provides an objective comparison of the performance of Orbofiban Acetate against other key oral GPIIb/IIIa antagonists, supported by experimental data from major clinical trials.

Comparative Efficacy and Safety Data

The following tables summarize the key efficacy and safety outcomes from the pivotal clinical trials of this compound and other oral GPIIb/IIIa antagonists.

Table 1: Comparison of Primary Efficacy Endpoints
Drug (Trial) Patient Population Treatment Arms Primary Efficacy Endpoint Endpoint Rate (Drug vs. Placebo/Control) P-value
Orbofiban (OPUS-TIMI 16) [1][2]Acute Coronary SyndromesOrbofiban 50mg BID, Orbofiban 50/30mg BID, PlaceboComposite of death, MI, recurrent ischemia requiring rehospitalization, urgent revascularization, or stroke22.8% vs. 22.9% (50/50 vs. Placebo)23.1% vs. 22.9% (50/30 vs. Placebo)NS
Lotrafiban (BRAVO) [3]Coronary and Cerebrovascular DiseaseLotrafiban, PlaceboComposite of all-cause mortality, MI, stroke, recurrent ischemia requiring hospitalization, and urgent revascularization16.4% vs. 17.5%0.19
Sibrafiban (2nd SYMPHONY) [4][5]Acute Coronary SyndromesLow-Dose Sibrafiban + Aspirin, High-Dose Sibrafiban, Aspirin aloneComposite of death, MI, or severe recurrent ischemia9.2% vs. 9.3% (LDS+A vs. Aspirin)10.5% vs. 9.3% (HDS vs. Aspirin)NS
Xemilofiban (EXCITE) Percutaneous Coronary RevascularizationXemilofiban 10mg TID, Xemilofiban 20mg TID, PlaceboComposite of death, nonfatal MI, or urgent revascularization at 182 days13.9% vs. 13.5% (10mg vs. Placebo)12.7% vs. 13.5% (20mg vs. Placebo)0.820.36

NS: Not Significant

Table 2: Comparison of Mortality and Major Bleeding Events
Drug (Trial) Mortality Rate (Drug vs. Placebo/Control) P-value Major Bleeding Rate (Drug vs. Placebo/Control) P-value
Orbofiban (OPUS-TIMI 16) 4.5% (50/50) vs. 3.7%5.1% (50/30) vs. 3.7%0.110.0084.5% (50/50) vs. 2.0%3.7% (50/30) vs. 2.0%<0.00010.0004
Lotrafiban (BRAVO) 3.0% vs. 2.3%0.0268.0% vs. 2.8%<0.001
Sibrafiban (2nd SYMPHONY) Increased with High-Dose (OR 1.83)-5.7% (LDS+A) vs. 4.0%<0.05
Xemilofiban (EXCITE) --Increased in both drug groups-

Experimental Protocols

The clinical trials for these oral GPIIb/IIIa antagonists followed broadly similar designs, enrolling patients with acute coronary syndromes or those undergoing percutaneous coronary interventions.

General Clinical Trial Protocol
  • Study Design: Multicenter, randomized, double-blind, placebo- or active-controlled trials.

  • Patient Population: Patients with a recent diagnosis of acute coronary syndrome (e.g., unstable angina, non-ST-segment elevation myocardial infarction) or those scheduled for percutaneous coronary revascularization.

  • Intervention: Administration of the oral GPIIb/IIIa antagonist at specified doses or a matching placebo/active comparator (e.g., aspirin).

  • Duration: Treatment duration varied from 90 days to up to 10 months.

  • Primary Endpoints: Typically a composite of major adverse cardiovascular events (MACE), including death, myocardial infarction, stroke, and the need for urgent revascularization.

  • Safety Endpoints: Primarily focused on bleeding events, categorized by severity (major, minor), and other adverse events.

Platelet Aggregation Inhibition Assessment

The primary pharmacodynamic effect of these agents, the inhibition of platelet aggregation, was assessed using standard laboratory methods.

1. Light Transmission Aggregometry (LTA):

  • Principle: LTA is considered the gold standard for assessing platelet function. It measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

  • Procedure:

    • Blood Collection: Whole blood is collected into tubes containing an anticoagulant (typically sodium citrate).

    • PRP Preparation: The blood is centrifuged at a low speed to separate the PRP from red and white blood cells. Platelet-poor plasma (PPP) is prepared by further centrifugation at a higher speed.

    • Aggregation Measurement: The PRP is placed in a cuvette in an aggregometer and warmed to 37°C. A baseline light transmission is established.

    • Agonist Addition: A platelet agonist (e.g., adenosine (B11128) diphosphate (B83284) (ADP), collagen, thrombin receptor-activating peptide (TRAP)) is added to the PRP to induce aggregation.

    • Data Recording: As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through to a photocell. The change in light transmission is recorded over time, generating an aggregation curve. The maximum aggregation is determined relative to the light transmission of PPP (representing 100% aggregation).

2. Whole Blood Aggregometry:

  • Principle: This method measures platelet aggregation in a whole blood sample, which is a more physiologically relevant environment. It typically uses electrical impedance to detect platelet aggregation.

  • Procedure:

    • Blood Collection: Whole blood is collected into tubes with an anticoagulant.

    • Sample Preparation: The whole blood sample is diluted and placed in a cuvette containing two electrodes.

    • Aggregation Measurement: After adding an agonist, platelets aggregate on the surface of the electrodes, increasing the electrical impedance between them.

    • Data Recording: The change in impedance is recorded over time to quantify platelet aggregation.

Visualizations

Signaling Pathway of GPIIb/IIIa Receptor Activation

GPIIb_IIIa_Signaling cluster_platelet Platelet Agonist Agonist (e.g., Thrombin, ADP, Collagen) Receptor Receptor Agonist->Receptor InsideOut Inside-Out Signaling Receptor->InsideOut GPIIb_IIIa_inactive GPIIb/IIIa Receptor (Inactive) InsideOut->GPIIb_IIIa_inactive GPIIb_IIIa_active GPIIb/IIIa Receptor (Active) GPIIb_IIIa_inactive->GPIIb_IIIa_active Conformational Change Fibrinogen_binding Fibrinogen Binding GPIIb_IIIa_active->Fibrinogen_binding Aggregation Platelet Aggregation Fibrinogen_binding->Aggregation OutsideIn Outside-In Signaling (Thrombus Stabilization) Aggregation->OutsideIn

Caption: GPIIb/IIIa receptor activation pathway in platelets.

Mechanism of Action of Oral GPIIb/IIIa Antagonists

MoA cluster_inhibition Mechanism of Inhibition Oral_GPIIb_IIIa_Antagonist Oral GPIIb/IIIa Antagonist (e.g., Orbofiban) GPIIb_IIIa_active Active GPIIb/IIIa Receptor Oral_GPIIb_IIIa_Antagonist->GPIIb_IIIa_active Binds to receptor Block Blocks Binding No_Aggregation Inhibition of Platelet Aggregation GPIIb_IIIa_active->No_Aggregation Fibrinogen Fibrinogen Fibrinogen->GPIIb_IIIa_active Binding site Workflow Start Start: Patient Blood Sample Centrifugation Centrifugation Start->Centrifugation PRP_PPP Prepare Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP) Centrifugation->PRP_PPP Aggregometer Place PRP in Aggregometer PRP_PPP->Aggregometer Baseline Establish Baseline Light Transmission Aggregometer->Baseline Add_Agonist Add Platelet Agonist Baseline->Add_Agonist Measure Measure Change in Light Transmission Add_Agonist->Measure Result Result: Platelet Aggregation Curve Measure->Result

References

In Vitro Showdown: Orbofiban Acetate vs. Abciximab in Platelet Function Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed in vitro comparison of the platelet inhibitory effects of Orbofiban (B1677454) Acetate, an orally active non-peptide mimetic of the RGD sequence, and Abciximab, a monoclonal antibody fragment, reveals distinct profiles in their antiplatelet activity. This guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with a comprehensive overview of their performance in key platelet function assays.

This publication delves into the in vitro effects of Orbofiban Acetate and Abciximab on critical aspects of platelet function, namely platelet aggregation and activation. Both agents are potent antagonists of the glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor, the final common pathway for platelet aggregation. Understanding their comparative in vitro pharmacology is crucial for the development and application of antiplatelet therapies.

Executive Summary of In Vitro Performance

A direct comparative study on the inhibition of ADP-induced platelet aggregation revealed that Abciximab has a lower IC50 value (74 nM) compared to Orbofiban (105 nM), suggesting a higher potency in this specific assay[1]. While both drugs effectively inhibit platelet aggregation, their effects on platelet activation markers, such as P-selectin expression, show some differences. Abciximab has been shown to inhibit P-selectin expression in a concentration-dependent manner. In contrast, studies on Orbofiban suggest that while it prevents the formation of large platelet aggregates, the remaining smaller microaggregates can still express P-selectin[2].

Mechanism of Action: Targeting the Final Common Pathway

Both this compound and Abciximab exert their antiplatelet effects by targeting the GPIIb/IIIa receptor on the surface of platelets. This receptor, upon activation, binds to fibrinogen, leading to the cross-linking of platelets and the formation of a thrombus. By blocking this interaction, both drugs effectively inhibit platelet aggregation induced by various agonists.

GPIIbIIIa_Pathway cluster_agonists Platelet Agonists cluster_platelet Platelet cluster_inhibitors GPIIb/IIIa Antagonists ADP ADP Platelet_Activation Platelet Activation ADP->Platelet_Activation Collagen Collagen Collagen->Platelet_Activation Thrombin Thrombin Thrombin->Platelet_Activation GPIIbIIIa_Inactive Inactive GPIIb/IIIa Platelet_Activation->GPIIbIIIa_Inactive GPIIbIIIa_Active Active GPIIb/IIIa GPIIbIIIa_Inactive->GPIIbIIIa_Active Fibrinogen Fibrinogen GPIIbIIIa_Active->Fibrinogen Orbofiban This compound Orbofiban->Inhibition Abciximab Abciximab Abciximab->Inhibition Aggregation Platelet Aggregation Fibrinogen->Aggregation Inhibition->GPIIbIIIa_Active Inhibition

Fig. 1: Simplified signaling pathway of platelet aggregation and inhibition by GPIIb/IIIa antagonists.

Quantitative Comparison of In Vitro Platelet Inhibition

The following tables summarize the available quantitative data from in vitro studies on this compound and Abciximab. It is important to note that the data for each drug were obtained from separate studies with potentially different experimental conditions. The direct comparison of IC50 values for ADP-induced aggregation, however, comes from a single study, providing a valuable head-to-head benchmark.

Table 1: Inhibition of Platelet Aggregation

ParameterThis compoundAbciximabAgonistReference
IC50 105 nM74 nM20 µM ADP[1]
IC50 Not specified (concentration-dependent inhibition at 0.03-1 µM for active form SC-57101A)1.58 ± 1.1 ng/mLADP[3]
Inhibition Concentration-dependent prevention of small aggregatesNot specified0.5 µM ADP[2]
Inhibition Concentration-dependent (0.03-1 µM for active form SC-57101A)Not specifiedCollagen

Table 2: Effect on Platelet Activation Markers (Flow Cytometry)

MarkerThis compoundAbciximabAgonistReference
P-selectin (CD62P) Expression Remaining small microaggregates express P-selectin, though with diminished intensity. Marked reduction after in-vivo treatment.Inhibition of expression (e.g., from 46.2% to 27.4% with 3-5 µg/ml)ADP
PAC-1 Binding Data not availableConcentration-dependent inhibitionNot specified

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of typical protocols used to assess the in vitro effects of this compound and Abciximab on platelet function.

Platelet Aggregation Assay (Light Transmittance Aggregometry)

This assay measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate.

  • Blood Collection: Whole blood is collected from healthy, medication-free donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

  • PRP Preparation: The blood is centrifuged at a low speed (e.g., 150-200 x g) for 10-15 minutes to obtain platelet-rich plasma. Platelet-poor plasma (PPP) is prepared by further centrifugation at a higher speed (e.g., 2000 x g) for 15 minutes and is used as a reference.

  • Assay Procedure:

    • PRP is placed in a cuvette in an aggregometer and warmed to 37°C.

    • A baseline light transmission is established.

    • The test compound (this compound or Abciximab) at various concentrations or a vehicle control is added and incubated for a specified time.

    • A platelet agonist (e.g., ADP, collagen) is added to induce aggregation.

    • The change in light transmittance is recorded over time, typically for 5-10 minutes.

  • Data Analysis: The maximum percentage of aggregation is calculated relative to the light transmission of PPP. IC50 values (the concentration of the inhibitor that causes 50% inhibition of the maximal aggregation response) are determined from the dose-response curves.

Flow Cytometry for Platelet Activation Markers

Flow cytometry is used to identify and quantify cell surface markers on individual platelets, providing insights into their activation state.

  • Blood Collection and Preparation: Whole blood is collected in anticoagulant. For some assays, the blood can be used directly or after fixation.

  • Antibody Staining:

    • Aliquots of whole blood or PRP are incubated with fluorescently-labeled monoclonal antibodies specific for platelet activation markers (e.g., anti-CD62P for P-selectin, PAC-1 for the activated form of GPIIb/IIIa).

    • The test compound (this compound or Abciximab) is added at various concentrations before or after the addition of a platelet agonist.

  • Sample Acquisition: The stained samples are analyzed on a flow cytometer. Platelets are identified based on their forward and side scatter characteristics and/or by staining with a platelet-specific marker (e.g., CD41).

  • Data Analysis: The percentage of platelets positive for a particular activation marker and the mean fluorescence intensity (MFI) are quantified.

Experimental_Workflow cluster_preparation Sample Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis Blood_Collection Whole Blood Collection (Anticoagulant) PRP_Preparation Platelet-Rich Plasma (PRP) Preparation Blood_Collection->PRP_Preparation Incubation Incubation with Orbofiban or Abciximab PRP_Preparation->Incubation Agonist_Addition Addition of Platelet Agonist (e.g., ADP, Collagen) Incubation->Agonist_Addition Aggregation_Assay Platelet Aggregation Assay (Aggregometry) Agonist_Addition->Aggregation_Assay Activation_Assay Platelet Activation Assay (Flow Cytometry) Agonist_Addition->Activation_Assay Aggregation_Data Aggregation Data (% Inhibition, IC50) Aggregation_Assay->Aggregation_Data Activation_Data Activation Data (% Positive Cells, MFI) Activation_Assay->Activation_Data

References

Orbofiban Acetate vs. Tirofiban: A Comparative Analysis of GPIIb/IIIa Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the nuanced differences in receptor binding affinity between glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) inhibitors is critical for evaluating their therapeutic potential. This guide provides an objective comparison of Orbofiban Acetate and Tirofiban, focusing on their binding characteristics to the platelet GPIIb/IIIa receptor, supported by experimental data and detailed methodologies.

Executive Summary

Both this compound, an orally active prodrug, and Tirofiban, administered intravenously, are potent antagonists of the GPIIb/IIIa receptor, a key player in platelet aggregation. While both drugs effectively inhibit this interaction, available data suggests that Tirofiban exhibits a higher binding affinity and greater potency in inhibiting platelet aggregation in in-vitro studies. This difference in affinity and potency is a crucial factor in their clinical application and efficacy.

Quantitative Comparison of Receptor Binding and Platelet Inhibition

The following table summarizes the key quantitative data on the receptor binding and functional inhibition of platelet aggregation for Orbofiban and Tirofiban. It is important to note that this compound is a prodrug that is converted to its active form, Orbofiban. The data presented here pertains to the active form.

ParameterOrbofibanTirofibanReference
IC50 (ADP-induced Platelet Aggregation) 105 nM55 nM[1]
EC50 (Binding to GPIIb/IIIa) Not Available~24 nM[2]
IC50 (Platelet Aggregation Inhibition) Not Available~37 nM[2]
Dissociation Constant (Kd) Not Available15 nM[3]
Kd (Activated GPIIb/IIIa) Not Available5 nM[4]

Note: IC50 (Inhibitory Concentration 50%) is the concentration of a drug that is required for 50% inhibition in vitro. EC50 (Effective Concentration 50%) is the concentration of a drug that gives a half-maximal response. Kd (Dissociation Constant) is an equilibrium constant that measures the propensity of a larger complex to separate (dissociate) into smaller components; a smaller Kd indicates a higher binding affinity.

Signaling Pathway and Experimental Workflow

The interaction of Orbofiban and Tirofiban with the GPIIb/IIIa receptor is a critical step in the inhibition of the final common pathway of platelet aggregation. The following diagrams illustrate this signaling pathway and a typical experimental workflow for determining receptor binding affinity.

cluster_0 Platelet Aggregation Cascade Agonist Platelet Agonist (e.g., ADP, Thrombin) PlateletActivation Platelet Activation Agonist->PlateletActivation GPIIbIIIa_Inactive Inactive GPIIb/IIIa Receptor PlateletActivation->GPIIbIIIa_Inactive Conformational Change GPIIbIIIa_Active Active GPIIb/IIIa Receptor GPIIbIIIa_Inactive->GPIIbIIIa_Active Conformational Change Fibrinogen Fibrinogen GPIIbIIIa_Active->Fibrinogen Binds PlateletAggregation Platelet Aggregation Fibrinogen->PlateletAggregation Cross-links Platelets Orbofiban Orbofiban (Active Form) Orbofiban->GPIIbIIIa_Active Inhibits Tirofiban Tirofiban Tirofiban->GPIIbIIIa_Active Inhibits cluster_1 Competitive Binding Assay Workflow start Start prep Prepare Platelet-Rich Plasma (PRP) or Purified GPIIb/IIIa start->prep radioligand Add Radiolabeled Ligand (e.g., 125I-Fibrinogen) prep->radioligand competitor Add Unlabeled Competitor (Orbofiban or Tirofiban) at varying concentrations radioligand->competitor incubation Incubate to reach binding equilibrium competitor->incubation separation Separate bound from free radioligand (e.g., filtration) incubation->separation quantification Quantify bound radioactivity separation->quantification analysis Data Analysis: Determine IC50/Ki quantification->analysis end End analysis->end

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.